molecular formula C5H4N2O3 B079595 4,6-Dihydroxy-5-formylpyrimidine CAS No. 14256-99-6

4,6-Dihydroxy-5-formylpyrimidine

Cat. No.: B079595
CAS No.: 14256-99-6
M. Wt: 140.1 g/mol
InChI Key: LJMXTWXGOCCHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxy-5-formylpyrimidine is a versatile pyrimidine derivative that serves as a critical synthetic intermediate in medicinal and agrochemical research. Its strategic structure, featuring both hydroxy and formyl functional groups, makes it a valuable precursor for constructing complex, bioactive molecules. In anticancer research, this compound is a key scaffold for developing novel pyrimidine-based inhibitors. Derivatives of 4,6-diaryl-substituted pyrimidines have demonstrated significant potential as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are prominent therapeutic targets in oncology . Furthermore, this chemotype is integral to the structure-activity exploration of potent and highly selective A1 adenosine receptor (A1AR) antagonists, which are being investigated for therapeutic applications in neurological disorders, renal diseases, and asthma . In agrochemical discovery, this compound plays a foundational role as a synthetic precursor. It is a direct intermediate in the Vilsmeier–Haack reaction synthesis of 4,6-dichloro-5-formylpyrimidine, a crucial step in the production of innovative insecticides such as benzpyrimoxan . Benzpyrimoxan is structurally characterized by a pyrimidine core and exhibits remarkable activity against nymphs of rice planthoppers, including strains that have developed resistance to existing insecticides . The reactivity of this compound enables researchers to efficiently access diverse chemical space, facilitating the optimization of key parameters such as target potency, binding affinity, and selectivity profiles in various drug and agrochemical discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXTWXGOCCHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931524
Record name 4,6-Dihydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14256-99-6
Record name 14256-99-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 4,6-Dihydroxy-5-formylpyrimidine: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-formylpyrimidine, a member of the hydroxypyrimidine class, is a significant heterocyclic compound. While its parent structure, the pyrimidine ring, is a fundamental component of nucleic acids, derivatives like this molecule serve as versatile precursors and building blocks in medicinal chemistry. The presence of hydroxyl and formyl functional groups at key positions imparts a unique reactivity, making it a valuable intermediate in the synthesis of more complex, biologically active molecules. Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities[1][2]. This guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of this compound.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in multiple tautomeric forms. Due to the presence of hydroxyl groups adjacent to the ring nitrogens, the molecule undergoes keto-enol tautomerization. While it can be named as a dihydroxy-pyrimidine, it predominantly exists in more stable keto-enol (or pyrimidinone) forms in the solid state and in solution[3][4]. The IUPAC name, 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde, reflects this prevalent tautomeric state[5]. Understanding this equilibrium is crucial for predicting its reactivity and intermolecular interactions.

G dihydroxy 4,6-Dihydroxypyrimidine-5-carbaldehyde (Dihydroxy Form) keto_enol_1 4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (Keto-Enol Tautomer) dihydroxy->keto_enol_1 keto_enol_2 6-Hydroxy-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde (Keto-Enol Tautomer) dihydroxy->keto_enol_2 keto_enol_1->keto_enol_2

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a baseline for its handling, solubility, and potential ADME characteristics in drug design.

PropertyValueSource
IUPAC Name 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde[5]
CAS Number 14256-99-6[5]
Molecular Formula C₅H₄N₂O₃[5]
Molecular Weight 140.10 g/mol [5]
Exact Mass 140.02219199 Da[5]
InChI Key Not explicitly available, InChI provided for tautomer.[5]
Canonical SMILES C1=C(N=CNC1=O)O[6]
Topological Polar Surface Area 78.8 Ų[5]
XLogP3 (Computed) -0.6[5]

Synthesis and Reactivity

Experimental Protocol: Synthesis of a 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one Library[7]

This protocol describes a multi-step, one-pot reaction starting from 4,6-dichloro-5-formylpyrimidine.

  • Initial Reaction Mixture: To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add a primary amine (1.0 equivalent).

  • First Amination: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the 4-amino-6-chloro-5-formylpyrimidine intermediate.

  • Addition of Second Amine: After the initial reaction is complete, add a second, different primary amine (1.1 equivalents) to the mixture.

  • Amide Formation: Heat the reaction mixture to reflux. This step facilitates the displacement of the second chlorine atom and subsequent amide formation, yielding a 4,6-diamino-5-formylpyrimidine derivative.

  • Cyclization Step: Add an aldehyde (1.2 equivalents) to the reaction mixture. Continue to heat at reflux. This induces an in-situ formation of an iminium intermediate, followed by an intramolecular amide addition, leading to the cyclized pyrimido[4,5-d]pyrimidine core.

  • Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue using column chromatography on silica gel to isolate the desired 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one product.

G start 4,6-Dichloro- 5-formylpyrimidine step1 Nucleophilic Substitution start->step1 + Amine amine1 Primary Amine (R1-NH2) amine1->step1 aldehyde Aldehyde (R2-CHO) step2 Amide Formation & Iminium Intermediate aldehyde->step2 intermediate 4-Amino-6-chloro- pyrimidine intermediate step1->intermediate intermediate->step2 + Aldehyde product 2,3-Dihydropyrimido [4,5-d]pyrimidin-4(1H)-one step2->product Intramolecular Cyclization

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.

Applications in Drug Discovery

This compound is primarily valued as a molecular scaffold for the synthesis of fused heterocyclic compounds with significant therapeutic potential. The strategic placement of its functional groups allows for diverse chemical modifications. For instance, the related compound 4,6-dihydroxy-5-nitropyrimidine is a known intermediate in the synthesis of antiviral and anticancer agents[8]. The formyl group is particularly useful for building fused ring systems, such as pyrimido[4,5-d]pyrimidines, which are associated with a broad spectrum of bioactivities, including diuretic, antimicrobial, antifolate, and protein kinase inhibition[1]. This positions this compound as a key starting material in discovery campaigns targeting these therapeutic areas.

G core This compound (Core Scaffold) modification Chemical Modification (e.g., Vilsmeier-Haack, Chlorination) core->modification synthesis Synthesis of Fused Heterocycles (e.g., Pyrimido[4,5-d]pyrimidines) modification->synthesis activities Potential Biological Activities synthesis->activities anticancer Anticancer activities->anticancer antiviral Antiviral activities->antiviral antimicrobial Antimicrobial activities->antimicrobial kinase_inhibitor Kinase Inhibitor activities->kinase_inhibitor

Caption: Role as a scaffold in drug discovery.

Spectral Data

While specific, experimentally determined NMR and mass spectra for this compound are not provided in the searched literature, data for the parent compound, 4,6-dihydroxypyrimidine, are available. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) data, which can serve as a useful reference for researchers working on the characterization of its derivatives[6].

Conclusion

This compound is a valuable heterocyclic compound characterized by its pronounced keto-enol tautomerism and its utility as a synthetic intermediate. While direct biological applications are not extensively documented, its true potential lies in its role as a foundational building block for constructing more elaborate, fused-ring systems with proven pharmacological relevance. For researchers in drug development, this compound represents a key starting point for accessing novel chemical matter in the pursuit of new therapeutics, particularly in the fields of oncology and infectious diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6), a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, computational properties, and spectral characteristics. Due to the limited availability of experimentally determined physical data, this guide also presents information for structurally similar compounds and outlines standard experimental protocols for the determination of key physical properties. The information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Chemical Identity and Structure

Chemical Name: this compound[1] Alternative Names: 4,6-Dihydroxypyrimidine-5-carbaldehyde[1] CAS Registry Number: 14256-99-6[1] Molecular Formula: C₅H₄N₂O₃[1] Molecular Weight: 140.10 g/mol [1]

The canonical SMILES representation of the molecule is O=CC1=C(O)N=CN=C1O.

Physicochemical Properties

Quantitative Data Summary
PropertyValueSource
Molecular Weight 140.10 g/mol Computed by PubChem[1]
XLogP3 -0.6Computed by XLogP3[1]
Hydrogen Bond Donor Count 2Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 5Computed by Cactvs[1]
Rotatable Bond Count 1Computed by Cactvs[1]
Exact Mass 140.02219199 DaComputed by PubChem[1]
Topological Polar Surface Area 83.3 ŲComputed by Cactvs[1]
Solubility

Experimentally determined quantitative solubility data for this compound in various solvents is not currently available in the public domain. However, based on the principle of "like dissolves like," the presence of polar hydroxyl and formyl groups suggests that the compound is likely to have some solubility in polar solvents. For a structurally similar compound, 4,6-diethoxypyrimidine, qualitative solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.[2]

Spectral Data

Mass Spectrometry

Mass spectrometry data for this compound is available, providing insight into its fragmentation patterns under electron ionization.

GC-MS Data:

  • Major Peaks (m/z): 112 (99.99), 42 (10.80), 140 (10.20), 43 (9.80), 84 (8.20)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectral data has been reported for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not available in a single source. However, this section provides a representative protocol for NMR analysis based on common laboratory practices for similar compounds.

Representative 1H NMR Spectroscopy Protocol

Objective: To obtain the proton nuclear magnetic resonance (1H NMR) spectrum of this compound to confirm its chemical structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

Synthesis and Reactivity

The reactivity of this compound is influenced by its functional groups. The hydroxyl groups can undergo tautomerization to keto forms, and the pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The aldehyde group can participate in various reactions such as condensations and oxidations.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled or ingested. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationships and Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel pyrimidine derivative like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_props Physical Property Determination cluster_chemical_props Chemical Property & Reactivity Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility BoilingPoint Boiling Point (if applicable) Purity->BoilingPoint Reactivity Reactivity Studies Purity->Reactivity Stability Stability Assessment Purity->Stability

Caption: Workflow for the characterization of this compound.

Conclusion

This compound (CAS 14256-99-6) is a pyrimidine derivative with potential applications in chemical synthesis and drug discovery. While its basic molecular and computed properties are documented, a significant gap exists in the publicly available, experimentally determined physical data. This technical guide has summarized the currently available information and provided representative experimental protocols to aid researchers in further characterizing this compound. Future work should focus on the experimental determination of its melting point, boiling point, and solubility in a range of common laboratory solvents to provide a more complete physicochemical profile.

References

Tautomeric Forms of 4,6-Dihydroxypyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxypyrimidine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A profound understanding of their tautomeric behavior is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the tautomeric forms of 4,6-dihydroxypyrimidine derivatives, detailing their synthesis, characterization, and the equilibrium between different tautomers. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this important class of heterocyclic compounds.

Introduction

Pyrimidine derivatives are fundamental components of nucleic acids and a plethora of biologically active molecules. The tautomerism of hydroxypyrimidines, particularly 4,6-dihydroxypyrimidine, is a subject of significant interest due to its profound influence on the molecule's structure, reactivity, and interaction with biological targets. These compounds can exist in several tautomeric forms, including keto-enol and lactam-lactim isomers. The equilibrium between these forms is sensitive to the surrounding environment, such as the solvent and the solid-state packing.[1][2]

This guide will delve into the various tautomeric forms of 4,6-dihydroxypyrimidine, the experimental and computational methods used to study them, and the quantitative data that describes their behavior.

Tautomeric Forms of 4,6-Dihydroxypyrimidine

4,6-Dihydroxypyrimidine can exist in a dynamic equilibrium between several tautomeric forms. The principal forms are the diketo, keto-enol, and dienol forms, which are also referred to as lactam-lactim isomers. Furthermore, zwitterionic forms can play a significant role, particularly in polar solvents.[1][2]

The predominant tautomeric form is highly dependent on the state (solid or solution) and the nature of the solvent. In the solid state, X-ray crystallography studies have shown the existence of both molecular and ionic polymorphic forms.[2] In solution, the equilibrium is influenced by the polarity and hydrogen-bonding capability of the solvent.

Tautomers cluster_0 Tautomeric Equilibrium of 4,6-Dihydroxypyrimidine Dienol Dienol (4,6-dihydroxypyrimidine) Keto-enol Keto-enol (6-hydroxy-4(3H)-pyrimidinone) Dienol->Keto-enol Diketo Diketo (pyrimidine-4,6(3H,5H)-dione) Keto-enol->Diketo Zwitterion Zwitterionic form Keto-enol->Zwitterion

Figure 1: Tautomeric forms of 4,6-dihydroxypyrimidine.

Synthesis of 4,6-Dihydroxypyrimidine

A common and efficient method for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[3]

Experimental Protocol: Synthesis from Diethyl Malonate and Formamide

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in methanol is prepared.

  • Formamide is added to the sodium methoxide solution.

  • The mixture is heated to a specified temperature (e.g., 70 °C).[4]

  • Diethyl malonate is then added dropwise to the reaction mixture.

  • The reaction is refluxed for a period of time (e.g., 2.5 hours) to ensure complete reaction.[4]

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

SynthesisWorkflow reagents Diethyl Malonate Formamide Sodium Methoxide reaction Condensation Reaction in Methanol reagents->reaction Reflux acidification Acidification with HCl reaction->acidification isolation Filtration and Washing acidification->isolation product 4,6-Dihydroxypyrimidine isolation->product

Figure 2: General workflow for the synthesis of 4,6-dihydroxypyrimidine.

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural techniques is employed to characterize the tautomeric forms of 4,6-dihydroxypyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the 4,6-dihydroxypyrimidine derivative in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Data Analysis: Integrate the signals corresponding to the different tautomeric forms to determine their relative populations. Two-dimensional NMR experiments, such as HSQC and HMBC, can aid in the unambiguous assignment of signals.[5]

Nucleus Solvent H-2 (ppm) H-5 (ppm) C-2 (ppm) C-4/C-6 (ppm) C-5 (ppm) Reference
¹HDMSO-d₆8.05.2---[6]
¹HD₂O (disodium salt)7.44.7---[6]
¹³CD₂O (disodium salt)--160.9179.293.8[6]

Table 1: NMR Chemical Shifts of 4,6-Dihydroxypyrimidine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are affected by tautomerism. The different tautomers exhibit distinct absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the 4,6-dihydroxypyrimidine derivative in various solvents of different polarities (e.g., water, ethanol, dioxane).

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Identify the absorption maxima (λmax) for each solvent. Changes in λmax and the shape of the absorption bands with solvent polarity can indicate shifts in the tautomeric equilibrium.[7]

Derivative Solvent/Medium λmax 1 (nm) log ε 1 λmax 2 (nm) log ε 2 Reference
4,6-DihydroxypyrimidineAqueous252-254~4.0200-204~4.3[8]
6-Hydroxy-2-methylpyrimidine-4(3H)-oneAqueous252-254~4.0200-204~4.3[8]
Barbituric acid (anion)Water258-<220 (neutral)-[8]

Table 2: UV-Vis Absorption Maxima of 4,6-Dihydroxypyrimidine and Derivatives

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state, including precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 4,6-dihydroxypyrimidine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (e.g., 100 K or room temperature).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Parameter Value
CCDC Number164907
Empirical formulaC₄H₄N₂O₂
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)3.793(1)
b (Å)11.088(2)
c (Å)10.926(2)
β (°)95.33(1)
Volume (ų)457.1(2)

Table 3: Crystallographic Data for 4,6-Dihydroxypyrimidine (Data retrieved from the Cambridge Crystallographic Data Centre, CCDC 164907).[9]

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for complementing experimental studies. These methods can be used to calculate the relative energies of different tautomers, predict their spectroscopic properties, and provide insights into the factors governing tautomeric equilibria.[10][11]

Computational Protocol: DFT Calculations

  • Structure Optimization: Build the 3D structures of the different tautomers of the 4,6-dihydroxypyrimidine derivative. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10][12]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

  • Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., PCM) to predict the tautomeric equilibrium in solution.

Tautomer Method Relative Energy (kcal/mol)
DiketoB3LYP/6-311++G(d,p)Data to be populated from specific studies
Keto-enolB3LYP/6-311++G(d,p)Data to be populated from specific studies
DienolB3LYP/6-311++G(d,p)Data to be populated from specific studies
ZwitterionB3LYP/6-311++G(d,p)Data to be populated from specific studies

Table 4: Calculated Relative Energies of 4,6-Dihydroxypyrimidine Tautomers (Note: Specific energy values require dedicated computational studies and are presented here as a template).

Conclusion

The tautomerism of 4,6-dihydroxypyrimidine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the design and development of new molecules with desired characteristics. This guide has provided an overview of the key aspects of tautomerism in this important class of compounds, including their synthesis, characterization, and the interplay between different tautomeric forms. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. Further investigations, particularly quantitative studies of tautomer ratios in various environments and advanced computational modeling, will continue to deepen our understanding of these versatile molecules.

References

Protonation and Basicity Constants of Substituted Dihydroxypyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation and basicity constants of substituted dihydroxypyrimidines. Dihydroxypyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Understanding the acid-base properties of these molecules is crucial for predicting their behavior in biological systems, optimizing their synthesis, and designing new therapeutic agents.

The basicity of dihydroxypyrimidines, quantified by their protonation or basicity constants (pKa or pKb), is heavily influenced by the nature and position of substituents on the pyrimidine ring. This guide summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Basicity Constants of Substituted Dihydroxypyrimidines

The acid-base properties of substituted dihydroxypyrimidines are critical for their reactivity and biological function. Alkyl substituents in position 2 have been shown to increase the basicity of the compound, whereas the presence of a nitro group in position 5 leads to a decrease in basicity.[1][2] The following tables summarize the experimentally determined basicity constants (pKb) for a series of 4,6-dihydroxypyrimidine derivatives. The data is derived from spectroscopic studies conducted in sulfuric acid media.[1]

Table 1: Basicity Constants (pKb) of 4,6-Dihydroxypyrimidine Derivatives

Compound NameStructureSubstituentspKb1pKb2pKb3
6-Hydroxy-2-methylpyrimidine-4(3H)-one2-CH₃-2.13 ± 0.05-5.70 ± 0.04-
4,6-DihydroxypyrimidineNone-2.48 ± 0.05-6.21 ± 0.04-
Barbituric Acid2-oxo-4.84 ± 0.03-7.03 ± 0.04-10.1 ± 0.1
6-Hydroxy-2-ethylpyrimidine-4(3H)-one2-C₂H₅-2.11 ± 0.05-5.67 ± 0.04-
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one2-CH₃, 5-NO₂-6.44 ± 0.05--
6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one2-C₂H₅, 5-NO₂-6.40 ± 0.05--

Data sourced from a spectroscopic study in sulfuric acid.[1]

Table 2: Acidity at Half-Protonation and Acidity Function Coefficient (m) for 4,6-Dihydroxypyrimidine Derivatives

Compound NameProtonation StepAcidity at Half-Protonation (H₀)m-value
6-Hydroxy-2-methylpyrimidine-4(3H)-one1-2.131.00 ± 0.02
2-5.700.81 ± 0.01
4,6-Dihydroxypyrimidine1-2.481.02 ± 0.02
2-6.210.81 ± 0.01
Barbituric Acid1-4.840.74 ± 0.01
2-7.030.90 ± 0.01
3-10.11.13 ± 0.03
6-Hydroxy-2-ethylpyrimidine-4(3H)-one1-2.111.00 ± 0.02
2-5.670.82 ± 0.01
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one1-6.440.76 ± 0.01
6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one1-6.400.76 ± 0.01

Data reflects the conditions at which half the compound is protonated and the dependence of protonation on the acidity of the medium.[1]

Experimental Protocols for Basicity Constant Determination

The determination of pKa or pKb values is essential for characterizing the physicochemical properties of dihydroxypyrimidines. The following are detailed methodologies for key experimental techniques used for this purpose.

UV-Visible Spectrophotometry

This is a common method for determining the basicity constants of compounds that possess a UV-active chromophore close to the ionization center, where the spectrum changes as a function of ionization.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the dihydroxypyrimidine derivative in a suitable solvent (e.g., water or a co-solvent if solubility is low).

    • Prepare a series of buffer solutions with a range of known pH values. For studying basicity in highly acidic media, solutions of varying concentrations of a strong acid like sulfuric acid are used.[1]

  • Spectroscopic Measurement:

    • For each pH or acid concentration, prepare a sample by adding a small aliquot of the stock solution to the buffer/acid solution in a quartz cuvette. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer.

    • Record the UV-Vis spectrum of each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH or the relevant acidity function (e.g., H₀ for strong acids).

    • The resulting data typically forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa (or the H₀ value at half-protonation, which is related to pKb).

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation or by analyzing the data with specialized software that fits the spectrophotometric titration data.

Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Apparatus Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dihydroxypyrimidine derivative in a suitable solvent (e.g., water, or a water-cosolvent mixture for sparingly soluble compounds). The concentration should be at least 10⁻⁴ M.

    • To maintain a constant ionic strength, add a background electrolyte such as KCl (e.g., 0.15 M).

    • Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.

  • Titration:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH against the volume of titrant added.

    • The equivalence point(s) of the titration can be identified from the inflection point(s) of the titration curve. The pKa value corresponds to the pH at the half-equivalence point.

    • Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei (typically ¹H or ¹³C) that are sensitive to the protonation state of the molecule.

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions of the dihydroxypyrimidine derivative in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the equivalent of pH in D₂O).

    • The pD can be adjusted by adding small amounts of DCl or NaOD. The pD is typically calculated from the measured pH using the equation pD = pH + 0.4.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum (e.g., ¹H NMR) for each sample at a constant temperature.

  • Data Analysis:

    • Identify the signals corresponding to protons near the site of protonation. The chemical shifts of these signals will change as a function of pD.

    • Plot the chemical shift (δ) of a specific proton against the pD.

    • The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

    • The data can be fitted to the following equation: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of a substituted dihydroxypyrimidine using common experimental techniques.

experimental_workflow cluster_prep Sample Preparation cluster_methods pKa Determination Methods cluster_analysis Data Analysis start Synthesize/Obtain Dihydroxypyrimidine Derivative dissolve Dissolve in Appropriate Solvent start->dissolve uv_vis UV-Vis Spectrophotometry dissolve->uv_vis Distribute Sample potentiometry Potentiometric Titration dissolve->potentiometry Distribute Sample nmr NMR Spectroscopy dissolve->nmr Distribute Sample buffers Prepare Series of pH Buffers / Acid Solutions buffers->uv_vis buffers->potentiometry buffers->nmr plot_data Plot Absorbance/pH/Chemical Shift vs. pH/pD uv_vis->plot_data potentiometry->plot_data nmr->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve calc_pka Calculate pKa from Inflection Point fit_curve->calc_pka end_node Final pKa Value calc_pka->end_node

Caption: Generalized experimental workflow for pKa determination.

Biological Context: Inhibition of Cyclooxygenase-2 (COX-2)

Certain dihydroxypyrimidine derivatives have been investigated for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase (COX) enzymes. COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, etc.) pgh2->prostaglandins converted to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor Dihydroxypyrimidine Inhibitor inhibitor->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by dihydroxypyrimidines.

Biological Context: Urease Inhibition

Dihydroxypyrimidine derivatives have also been identified as potential urease inhibitors. Urease is an enzyme produced by various microorganisms, including Helicobacter pylori, that catalyzes the hydrolysis of urea to ammonia and carbamate. This reaction increases the local pH, which is a virulence factor for these pathogens.

urease_inhibition cluster_urease Urease Active Site urease Urease Enzyme (with Ni²⁺ ions) carbamate Carbamate urease->carbamate hydrolyzes to ammonia1 Ammonia (NH₃) urease->ammonia1 hydrolyzes to urea Urea urea->urease binds to spontaneous_decomp Spontaneous Decomposition carbamate->spontaneous_decomp ph_increase Increased pH (Pathogenesis) ammonia1->ph_increase causes ammonia2 Ammonia (NH₃) spontaneous_decomp->ammonia2 bicarbonate Bicarbonate (HCO₃⁻) spontaneous_decomp->bicarbonate ammonia2->ph_increase causes inhibitor Dihydroxypyrimidine Inhibitor inhibitor->urease binds and inhibits

Caption: Mechanism of urease inhibition by dihydroxypyrimidines.

References

An In-depth Technical Guide to the Synthesis of 4,6-dihydroxypyrimidine from Malonate and Formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dihydroxypyrimidine, a valuable intermediate in the production of various active pharmaceutical ingredients and fungicides.[1][2] The primary focus of this document is the well-established synthetic pathway involving the reaction of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.

Core Synthesis Pathway

The synthesis of 4,6-dihydroxypyrimidine (which exists in tautomeric equilibrium with 1H-pyrimidine-4,6-dione) is typically achieved through a one-pot reaction of a dialkyl malonate (such as dimethyl malonate or diethyl malonate) with formamide and a strong base, commonly an alkali metal alkoxide like sodium methoxide.[1][3][4] The reaction proceeds at an elevated temperature and results in the formation of the pyrimidine ring structure.[2]

The overall chemical transformation can be summarized as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Malonate Dialkyl Malonate Plus1 + Malonate->Plus1 Formamide Formamide Plus2 + Alkoxide Alkali Metal Alkoxide (e.g., Sodium Methoxide) DHP 4,6-Dihydroxypyrimidine Plus1->Formamide Plus2->DHP Elevated Temperature Elevated Temperature Experimental_Workflow cluster_workup Work-up Procedure start Start charge_reactants Charge Alkoxide and Formamide to Reactor start->charge_reactants heat_mixture Heat to Initial Temperature charge_reactants->heat_mixture add_malonate Add Malonate (Portion-wise or Continuously) heat_mixture->add_malonate reaction Allow Reaction to Proceed (Elevated Temperature) add_malonate->reaction reaction->workup add_water Add Water acidify Acidify with HCl to Precipitate Product add_water->acidify filter Filter Product acidify->filter wash_dry Wash and Dry Product filter->wash_dry end End wash_dry->end Logical_Relationships Yield Product Yield Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Molar_Ratio Molar Ratios of Reactants Molar_Ratio->Yield Alkoxide_Conc Alkoxide Concentration Alkoxide_Conc->Yield Addition_Rate Malonate Addition Rate Addition_Rate->Yield

References

Thermodynamic Deep Dive: Synthesizing 4,6-Dihydroxypyrimidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the key thermodynamic parameters governing the synthesis, details established experimental protocols, and visualizes the reaction pathway and experimental workflow.

Thermodynamic Analysis of 4,6-Dihydroxypyrimidine Synthesis

The synthesis of 4,6-dihydroxypyrimidine is commonly achieved through the condensation reaction of dimethyl malonate and formamide in the presence of a strong base, such as sodium methoxide, in a methanol solution. A key study in this area conducted a thorough thermodynamic analysis of this reaction using the Benson and Joback group contribution methods to calculate the standard reaction heat (ΔrHΘ), standard reaction entropy change (ΔrSΘ), standard Gibbs free energy change (ΔrGΘ), and the equilibrium constant (Kp)[1].

The analysis revealed that the synthesis of 4,6-dihydroxypyrimidine is an endothermic reaction, as indicated by a positive enthalpy change (ΔrHΘ > 0)[1]. This implies that the reaction requires an input of energy to proceed. Despite being endothermic, the reaction is spontaneous under the described conditions, which is demonstrated by a negative Gibbs free energy change (ΔrGΘ < 0)[1]. The spontaneity is driven by a significant increase in entropy during the reaction. Furthermore, the equilibrium constant (Kp) was found to increase with rising temperature, suggesting that higher temperatures favor the formation of the product[1].

Quantitative Thermodynamic Data

While the seminal study by Wang et al. (2011) established the thermodynamic profile of the reaction, the specific quantitative data is not publicly available. The following table summarizes the expected trends based on their findings.

Thermodynamic ParameterSymbolValue/TrendReference
Standard Reaction EnthalpyΔrHΘ> 0 (Endothermic)[1]
Standard Reaction EntropyΔrSΘ> 0[1]
Standard Gibbs Free EnergyΔrGΘ< 0 (Spontaneous)[1]
Equilibrium ConstantKpIncreases with temperature[1]

Experimental Protocols for 4,6-Dihydroxypyrimidine Synthesis

Several methodologies for the synthesis of 4,6-dihydroxypyrimidine have been documented, primarily in patent literature. The following protocols provide detailed procedures for laboratory-scale synthesis.

Protocol 1: General Laboratory Synthesis

This protocol outlines a common method for the synthesis of 4,6-dihydroxypyrimidine.

Materials:

  • Sodium methoxide solution (27% in methanol)

  • Formamide

  • Dimethyl malonate

  • Water

  • 36% Hydrochloric acid

  • Methanol

Procedure:

  • Under a nitrogen atmosphere, add formamide (0.6 mol) to a stirred solution of sodium methoxide (0.7 mol in a 27% methanol solution) over approximately 5 minutes.

  • Heat the resulting reaction mixture to 50°C.

  • Add dimethyl malonate (0.2 mol) dropwise over 1 hour. A white suspension will form.

  • Maintain the suspension at 50°C for an additional hour.

  • Cool the mixture to ambient temperature.

  • Add water (100 ml) to dissolve the solid, resulting in a straw-colored solution.

  • Stir the solution for about 15 minutes.

  • Remove the methanol under vacuum (final pot temperature at 50°C under 100 mmHg vacuum).

  • To the resulting aqueous solution, add 36% hydrochloric acid to a final pH of 2.1. A yellow suspension will form.

  • Stir the yellow suspension for 1 hour.

  • Filter the suspension and wash the solid with water (2 x 15 ml).

  • Dry the water-wet paste overnight under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

Protocol 2: Alternative Synthesis and Work-up

This protocol provides an alternative method with a different work-up procedure.

Materials:

  • Sodium methoxide solution (30% in methanol)

  • Formamide

  • Dimethyl malonate

  • Methanol

Procedure:

  • Under a nitrogen atmosphere, add formamide (0.6 mol) to a stirred solution of sodium methoxide (0.7 mol in a 30% methanol solution) over 5 minutes.

  • Heat the reaction mixture to 50°C.

  • Add dimethyl malonate (0.2 mol) dropwise over 1 hour.

  • Maintain the resulting white suspension at 50°C for one hour.

  • Cool the mixture to ambient temperature.

  • Isolate the white solid by filtration.

  • Wash the solid with methanol (50 g).

  • Dry the solid overnight under vacuum at 50°C to afford 4,6-dihydroxypyrimidine.

Visualizing the Synthesis and Workflow

To better understand the synthesis of 4,6-dihydroxypyrimidine, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Dimethyl Malonate Dimethyl Malonate Intermediate Cyclization Intermediate Dimethyl Malonate->Intermediate Formamide Formamide Formamide->Intermediate Sodium Methoxide Sodium Methoxide Sodium Methoxide->Intermediate Methanol Methanol Methanol->Intermediate Heat Heat Heat->Intermediate Product 4,6-Dihydroxypyrimidine Intermediate->Product

Caption: Reaction pathway for the synthesis of 4,6-dihydroxypyrimidine.

Experimental_Workflow A 1. Mix Sodium Methoxide and Formamide B 2. Heat to 50°C A->B C 3. Add Dimethyl Malonate B->C D 4. Reaction at 50°C C->D E 5. Cool to Room Temperature D->E F 6. Work-up E->F G   a) Aqueous Work-up       (Protocol 1) F->G Option 1 H   b) Direct Filtration       (Protocol 2) F->H Option 2 I 7. Isolation and Drying G->I H->I J Final Product: 4,6-Dihydroxypyrimidine I->J

Caption: Generalized experimental workflow for 4,6-dihydroxypyrimidine synthesis.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4,6-Dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous biologically active molecules, including essential components of life such as nucleobases. Among the vast family of pyrimidine derivatives, 4,6-dihydroxypyrimidine has emerged as a critical and versatile scaffold. Its unique chemical properties and synthetic accessibility have cemented its role as a key intermediate in the development of a wide array of therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 4,6-dihydroxypyrimidine derivatives.

A Historical Perspective: From Laboratory Curiosity to Industrial Mainstay

The journey of 4,6-dihydroxypyrimidine (also known as pyrimidine-4,6-diol or 6-hydroxy-4(1H)-pyrimidinone) from a laboratory curiosity to a pivotal industrial intermediate is marked by key synthetic advancements in the mid-20th century.[1] Early investigations into pyrimidine chemistry laid the groundwork for its eventual large-scale production and application.

One of the seminal works in the synthesis of 4,6-dihydroxypyrimidines was published by R. Hull in the Journal of the Chemical Society in 1951.[2][3] This method involved the reaction of malonamide with ethyl formate.[2] A few years later, in 1956, D. J. Brown, also in the Journal of the Chemical Society, described a route starting from malondiamide, further contributing to the accessibility of this scaffold.[1][4] These foundational methods paved the way for more efficient and scalable industrial processes, which today often involve the reaction of malonic esters with formamide in the presence of an alkali metal alkoxide.[1][4]

The true value of 4,6-dihydroxypyrimidine was realized with its identification as a crucial precursor for a variety of bioactive compounds. It is instrumental in the production of sulfonamoxine, a sulfa drug, and serves as a starting material for vitamin B1 (thiamine) and various antitumor agents.[1] In the agrochemical sector, it is a key intermediate in the synthesis of the broad-spectrum fungicide, azoxystrobin, highlighting its significant contribution to global food security.[1]

Synthetic Pathways and Key Intermediates

The synthesis of 4,6-dihydroxypyrimidine and its conversion to key derivatives are well-established processes in organic chemistry. The following sections detail the experimental protocols for these pivotal transformations.

Experimental Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine

This protocol is based on the widely used method of reacting a malonic ester with formamide and an alkali metal alkoxide.[1][4]

Materials:

  • Dimethyl malonate

  • Sodium methoxide (30% solution in methanol)

  • Formamide

  • Deionized water

  • Hydrochloric acid (36%)

  • Methanol

Procedure:

  • To a stirred solution of sodium methoxide (0.35 mol) in methanol under a nitrogen atmosphere, add formamide (0.3 mol) over 5 minutes.

  • Heat the resulting reaction mixture to 50°C.

  • Add dimethyl malonate (0.1 mol) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, hold the reaction mixture at 50°C for an additional hour.

  • Cool the mixture to room temperature.

  • Add deionized water to dissolve the precipitated solid.

  • Acidify the solution to a pH of approximately 2 with 36% hydrochloric acid to precipitate the product.

  • Stir the yellow suspension for 1 hour.

  • Filter the solid, wash with water, and dry under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

Experimental Protocol 2: Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a key intermediate synthesized from 4,6-dihydroxypyrimidine, which is then used to create a variety of substituted derivatives.[5][6]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dichloromethane

  • Ice water

Procedure:

  • Suspend 4,6-dihydroxypyrimidine (1 part by weight) and a catalytic amount of triethylamine in phosphorus oxychloride (3 to 8 parts by weight).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Below is a graphical representation of the general synthetic workflow from 4,6-dihydroxypyrimidine to its di-substituted derivatives.

G General Synthetic Workflow of 4,6-Disubstituted Pyrimidines DHP 4,6-Dihydroxypyrimidine DCP 4,6-Dichloropyrimidine DHP->DCP  Chlorination (e.g., POCl₃)   DSP 4,6-Disubstituted Pyrimidine Derivative DCP->DSP  Nucleophilic Substitution  (e.g., Amines, Alkoxides)  

General Synthetic Workflow

The Biological Significance of 4,6-Dihydroxypyrimidine Derivatives

The 4,6-disubstituted pyrimidine scaffold has proven to be a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity and Kinase Inhibition

A significant area of research has focused on 4,6-disubstituted pyrimidines as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][7][8] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site.

One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7] Several 4,6-disubstituted pyrimidine derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibitor 4,6-Disubstituted Pyrimidine Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway
Antimicrobial and Antifungal Activities

Derivatives of 4,6-dihydroxypyrimidine have also demonstrated significant potential as antimicrobial and antifungal agents.[9] For instance, a series of 4,6-dihydroxypyrimidine hydrazones have been synthesized and evaluated for their inhibitory activity against various fungi, bacteria, and cyanobacteria.[9]

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of 4,6-dihydroxypyrimidine derivatives against a target kinase, such as PI3K.

Materials:

  • Target kinase enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide or lipid)

  • Test compounds (4,6-dihydroxypyrimidine derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the target kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 4,6-dihydroxypyrimidine derivatives from the literature.

Table 1: Synthesis Yields of 4,6-Dihydroxypyrimidine and a Key Intermediate

CompoundStarting MaterialsReagentsYield (%)Reference
4,6-DihydroxypyrimidineDimethyl malonate, FormamideSodium methoxide~70-90%[1][2]
4,6-Dichloropyrimidine4,6-DihydroxypyrimidinePOCl₃, Dimethylaniline~51-75%[5]

Table 2: Anticancer Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
MARK4 Inhibitor 9 MARK40.23[7]
MARK4 Inhibitor 14 MARK40.18[7]
Pyrazolo[3,4-d]pyrimidine 18 CDK20.045[10]
Pyrazolo[3,4-d]pyrimidine 20 VEGFR<1[10]

Table 3: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Pyrimidine Hydrazone IV-C9 Fusarium acuminatum<50[9]
Pyrimidine Hydrazone IV-C9 Colletotrichum capsici<50[9]
Pyrimidine Hydrazone IV-C9 Sclerotium rolfsii<50[9]
Amide Derivative 5o Phomopsis sp.10.5 (EC₅₀)

Conclusion and Future Directions

The 4,6-dihydroxypyrimidine scaffold has a rich history, evolving from a synthetic curiosity to a cornerstone of modern medicinal and agricultural chemistry. Its straightforward synthesis and chemical versatility have enabled the development of a vast array of derivatives with diverse and potent biological activities. The continued exploration of this privileged scaffold, particularly as kinase inhibitors and antimicrobial agents, holds significant promise for the discovery of novel therapeutics to address pressing global health challenges. Future research will likely focus on the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying the legacy of 4,6-dihydroxypyrimidine in the field of drug discovery.

References

The Formylpyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs.[1] Among its various derivatives, the formylpyrimidine scaffold has emerged as a particularly valuable entity in the design and synthesis of novel therapeutic agents. The presence of a reactive formyl (aldehyde) group on this privileged heterocyclic core provides a unique handle for synthetic elaboration, allowing for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. This guide delves into the pharmacological relevance of the formylpyrimidine scaffold, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Formyl Group: A Gateway to Diverse Bioactivity

The formyl group at various positions on the pyrimidine ring, most notably at the C5 position, serves two primary roles in drug discovery. Firstly, it can act as a crucial pharmacophoric element, directly participating in interactions with biological targets such as enzymes and receptors. Secondly, it functions as a versatile synthetic intermediate, enabling the construction of more complex molecular scaffolds through a variety of chemical transformations. This dual functionality has been exploited to develop potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for formylpyrimidine derivatives has been in the development of potent and selective kinase inhibitors for cancer therapy.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

One notable example is the development of pyrroformyl-containing 2,4-diaminopyrimidine derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, drives the growth of several cancers, including non-small cell lung cancer.

A series of these compounds demonstrated significant anti-proliferative activity against cancer cell lines. For instance, compound 11k from a reported study exhibited a half-maximal inhibitory concentration (IC50) of 0.034 µM against the H2228 cancer cell line. Furthermore, it showed potent enzymatic inhibitory activity against both wild-type ALK (ALKWT) and the clinically relevant L1196M mutant, with IC50 values of 1.9 nM and 3.1 nM, respectively.[4]

Table 1: In Vitro Biological Activity of Pyrroformyl-Containing 2,4-Diaminopyrimidine Derivatives against ALK [4]

CompoundH2228 Cell Proliferation IC50 (µM)ALKWT Enzymatic Inhibition IC50 (nM)ALKL1196M Enzymatic Inhibition IC50 (nM)
11k 0.0341.93.1
Ceritinib (Reference) Not Reported2.47.6

The pyrroformyl moiety in these inhibitors plays a critical role in their binding to the ALK active site, contributing to their high potency and selectivity.

ALK_Inhibition_Pathway Growth Factor Growth Factor ALK ALK Growth Factor->ALK Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ALK->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Formylpyrimidine_Inhibitor Formylpyrimidine-based ALK Inhibitor Formylpyrimidine_Inhibitor->ALK Inhibits

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4,6-dihydroxy-5-formylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 4,6-dihydroxy-5-formylpyrimidine. The synthesis involves an initial condensation reaction to form the precursor, 4,6-dihydroxypyrimidine, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position. Detailed methodologies for both key reactions, including reagent quantities, reaction conditions, and purification procedures, are presented. Quantitative data from representative syntheses are summarized for easy reference. Additionally, diagrams illustrating the experimental workflow and the reaction mechanism are included to provide a clear visual representation of the process.

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structural features, particularly the reactive aldehyde group flanked by two hydroxyl groups on a pyrimidine core, make it a versatile building block in medicinal chemistry and drug discovery. The reliable and efficient synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry.

The protocol outlined herein is a robust and reproducible method for the preparation of this compound, beginning with commercially available starting materials.

Experimental Protocols

Part 1: Synthesis of 4,6-dihydroxypyrimidine

This procedure details the synthesis of the precursor, 4,6-dihydroxypyrimidine, through the condensation of a malonic ester with formamide in the presence of a strong base.[1][2][3][4]

Materials:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide (solution in methanol, e.g., 25-30 wt%)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium methoxide in methanol.

  • Addition of Formamide: To the stirred sodium methoxide solution, add formamide.

  • Addition of Dimethyl Malonate: Heat the mixture to approximately 50-60°C. Slowly add dimethyl malonate to the reaction mixture over a period of about 1 hour.[4]

  • Reaction: Maintain the reaction mixture at reflux (around 65°C) with continuous stirring for 2-3 hours.[1][2] A precipitate of the sodium salt of 4,6-dihydroxypyrimidine will form.

  • Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the precipitated salt.

  • Solvent Removal: Remove the methanol from the reaction mixture by distillation under reduced pressure.[2]

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to acidic (pH 1-2), which will cause the 4,6-dihydroxypyrimidine to precipitate out as a solid.[2]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold methanol.

  • Drying: Dry the purified 4,6-dihydroxypyrimidine product in a vacuum oven.

Part 2: Vilsmeier-Haack Formylation of 4,6-dihydroxypyrimidine

This procedure describes the formylation of the synthesized 4,6-dihydroxypyrimidine at the 5-position using the Vilsmeier-Haack reagent.[5]

Materials:

  • 4,6-dihydroxypyrimidine (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[6]

  • Addition of 4,6-dihydroxypyrimidine: To the prepared Vilsmeier reagent, add the 4,6-dihydroxypyrimidine in one portion.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 4-6 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the aqueous solution. Allow the mixture to stir until the ice has completely melted. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any remaining DMF and inorganic salts. Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the intermediate, 4,6-dihydroxypyrimidine.

ParameterValueReference
Starting Materials
Dimethyl Malonate2.50 moles[1]
Formamide5.60 moles[1]
Sodium Methoxide8.25 moles[1]
Reaction Conditions
Temperature60-65 °C[1]
Reaction Time2-3 hours[1][2]
Product
4,6-dihydroxypyrimidine Yield88.0 - 90.9%[1]
Purity>99%[2]

Visualizations

Experimental Workflow

G cluster_0 Part 1: Synthesis of 4,6-dihydroxypyrimidine cluster_1 Part 2: Vilsmeier-Haack Formylation A Mix Sodium Methoxide and Formamide B Add Dimethyl Malonate (50-60°C) A->B C Reflux (2-3 hours) B->C D Cool and Dissolve in Water C->D E Remove Methanol (Reduced Pressure) D->E F Acidify with HCl (Precipitation) E->F G Filter, Wash, and Dry F->G H 4,6-dihydroxypyrimidine G->H J Add 4,6-dihydroxypyrimidine H->J Intermediate I Prepare Vilsmeier Reagent (POCl3 + DMF) I->J K Heat (80-100°C, 4-6 hours) J->K L Pour onto Ice (Hydrolysis) K->L M Filter, Wash, and Dry L->M N This compound M->N

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Dihydroxypyrimidine 4,6-dihydroxypyrimidine Dihydroxypyrimidine->Intermediate + Vilsmeier Reagent Final_Product This compound Intermediate->Final_Product Hydrolysis Hydrolysis Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols: 4,6-Dihydroxypyrimidine as a Key Intermediate in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,6-dihydroxypyrimidine as a versatile starting material for the synthesis of potent fungicides. The following sections detail the synthetic pathway from 4,6-dihydroxypyrimidine to an illustrative anilinopyrimidine fungicide, N-(4,6-dichloropyrimidin-2-yl)benzamide, along with its fungicidal activity and mechanism of action.

Introduction

Pyrimidine derivatives are a well-established class of agrochemicals, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] Among these, anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are of significant commercial importance for the control of various plant pathogenic fungi.[1] 4,6-Dihydroxypyrimidine serves as a crucial and cost-effective precursor for the synthesis of these valuable compounds. Through a straightforward chlorination reaction, it is converted to the highly reactive intermediate, 4,6-dichloropyrimidine, which can then be further functionalized to yield a diverse array of fungicidally active molecules.[2][3]

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process starting from 4,6-dihydroxypyrimidine:

  • Chlorination: Conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine.

  • Nucleophilic Aromatic Substitution: Reaction of 4,6-dichloropyrimidine with an appropriate amine to introduce the desired side chain and confer fungicidal activity.

This application note will focus on the synthesis of N-(4,6-dichloropyrimidin-2-yl)benzamide, a compound that has demonstrated notable antifungal properties.[4]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol describes the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a tertiary amine.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • Water

  • 500 mL jacketed glass reactor with agitator, reflux condenser, and thermostat heater

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • To a 500 mL jacketed glass reactor, add 90 g (0.80 mol) of 4,6-dihydroxypyrimidine and 592.0 g (3.86 mol) of phosphorus oxychloride.

  • While stirring, add 167.7 g (1.65 mol) of triethylamine over the course of 120 minutes, maintaining the temperature of the reaction mixture.

  • After the addition of triethylamine is complete, heat the reaction mixture to 85°C and maintain this temperature for 30 minutes.

  • Following the reaction, distill off the excess phosphorus oxychloride under vacuum.

  • The residue is then worked up by simultaneously adding it and a neutralizing agent to water at a temperature of 30° to 70° C.

  • The precipitated 4,6-dichloropyrimidine is isolated by filtration, washed with water, and dried.

Expected Yield: Over 80%.

Protocol 2: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide from 4,6-Dichloropyrimidine

This protocol details the synthesis of the target fungicide via the reaction of 2-amino-4,6-dichloropyrimidine with benzoic acid. A preliminary step to obtain the 2-amino derivative is included.

Part A: Synthesis of 2-Amino-4,6-dichloropyrimidine

This intermediate is synthesized by the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Water

  • Sodium hydroxide (NaOH) solution (20-50%)

  • Reaction vessel with stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • React 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of triethylamine at a temperature between 20°C and 80°C.[5] The molar ratio of triethylamine to 2-amino-4,6-dihydroxypyrimidine should be between 2:1 and 3:1.[5]

  • After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.[5]

  • Suspend the residue in water at a temperature of 40°-60°C and stir for 1.5 to 2.5 hours.[5]

  • Add 20-50% sodium hydroxide solution to the suspension until a pH of approximately 2.5 to 4 is reached.[5]

  • Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash it with water, and dry it in the air.[5]

Expected Yield: High yields are reported for this process.

Part B: Synthesis of N-(4,6-Dichloropyrimidin-2-yl)benzamide

Materials:

  • Benzoic acid

  • 4-Methylbenzenesulfonyl chloride

  • Tributylcetylammonium bromide (TEBAC)

  • Potassium carbonate (K₂CO₃)

  • Dry toluene

  • 2-Amino-4,6-dichloropyrimidine (from Part A)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, prepare a mixture of benzoic acid (1.00 g, 8.19 mmol), 4-methylbenzenesulfonyl chloride (1.56 g, 8.19 mmol), TEBAC (0.19 g, 8.19 mmol), and K₂CO₃ (4.53 g, 32.76 mmol) in 60 mL of dry toluene.[4]

  • Stir the mixture under reflux for 1 hour.[4]

  • To the refluxing mixture, add 2-amino-4,6-dichloropyrimidine (1.34 g, 8.19 mmol) and continue to stir under reflux for an additional 6 hours.[4]

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-(4,6-dichloropyrimidin-2-yl)benzamide.

Expected Yield: Information on the specific yield for this reaction was not provided in the searched literature.

Data Presentation

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Chlorination4,6-Dihydroxypyrimidine4,6-DichloropyrimidinePOCl₃, Triethylamine>80%[6]
Chlorination2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidinePOCl₃, TriethylamineHigh[5]

Table 2: Antifungal Activity of Pyrimidine Derivatives (EC₅₀ values in µg/mL)

EC₅₀ represents the concentration of the compound that inhibits 50% of the fungal mycelial growth.

FungicideBotrytis cinereaSclerotinia sclerotiorumVenturia inaequalisPenicillium digitatumReference(s)
Pyrimethanil0.2193 - 500.411 - 0.6100.12 - 0.3 (baseline)0.073 - 0.436[7][8][9][10][11]
N-(4,6-dichloropyrimidin-2-yl)benzamide-Better than Pyrimethanil--[4]
Cyprodinil--Moderately resistant isolates found-[12]

Mechanism of Action

Anilinopyrimidine fungicides, the class to which the synthesized compound belongs, primarily act by inhibiting the biosynthesis of the essential amino acid methionine in fungi. This disruption of protein synthesis hinders the pathogen's growth and development. Additionally, these fungicides have been shown to inhibit the secretion of hydrolytic enzymes by the fungus, which are crucial for the breakdown of plant cell walls and subsequent host tissue invasion.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination & Acylation DHP 4,6-Dihydroxypyrimidine DCP 4,6-Dichloropyrimidine DHP->DCP POCl3, Et3N ADCP 2-Amino-4,6-dichloropyrimidine ADHP 2-Amino-4,6-dihydroxypyrimidine ADHP->ADCP POCl3, Et3N Fungicide N-(4,6-dichloropyrimidin-2-yl)benzamide ADCP->Fungicide Benzoic acid, Coupling agents

Caption: Synthetic pathway from 4,6-dihydroxypyrimidine to N-(4,6-dichloropyrimidin-2-yl)benzamide.

Mechanism of Action of Anilinopyrimidine Fungicides

Mechanism_of_Action Fungicide Anilinopyrimidine Fungicide Methionine_Biosynthesis Methionine Biosynthesis Fungicide->Methionine_Biosynthesis Inhibits Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes Fungicide->Hydrolytic_Enzymes Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Leads to Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Disrupts Host_Invasion Inhibition of Host Invasion Hydrolytic_Enzymes->Host_Invasion Prevents

Caption: Anilinopyrimidine fungicides inhibit methionine biosynthesis and enzyme secretion.

References

Application of 4,6-dihydroxy-5-formylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative biological data and detailed experimental protocols for 4,6-dihydroxy-5-formylpyrimidine. The following application notes and protocols are based on the established reactivity of the pyrimidine-5-carbaldehyde scaffold and its derivatives, providing a representative framework for its potential applications in medicinal chemistry.

Introduction

Pyrimidine-5-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry. The presence of a reactive aldehyde group on the pyrimidine ring makes them versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities. The 4,6-dihydroxy substitution pattern, in particular, can contribute to the molecule's ability to form hydrogen bonds with biological targets, potentially enhancing its pharmacological profile. Derivatives of pyrimidines have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3]

The formyl group at the 5-position serves as a crucial handle for various chemical transformations, including the formation of Schiff bases, Knoevenagel condensation products, and the construction of fused heterocyclic ring systems.[4][5] These reactions allow for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Applications and Protocols

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules. The aldehyde functionality is readily derivatized to generate libraries of compounds for biological screening.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. Pyrimidine Schiff bases have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6][7]

Experimental Protocol: General Synthesis of a 4,6-dihydroxy-5-((arylimino)methyl)pyrimidine-2,4-diol

  • Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Amine: To the stirred solution, add 1.0 mmol of the desired substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Synthesis of Fused Pyrimidine Derivatives

The formyl group can be utilized in cyclocondensation reactions to construct fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These fused systems are of interest as they can mimic the structure of endogenous purines and may interact with a variety of biological targets.[4]

Experimental Protocol: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine (based on a similar reaction with a dichlorinated analog) [4]

This protocol is adapted from the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starting from 4,6-dichloro-5-formylpyrimidine. A similar strategy could be employed with the dihydroxy analog, although reaction conditions would require optimization.

  • Initial Reaction: In a sealed tube, combine 1.0 mmol of this compound, 1.1 mmol of a primary amine, and 10 mL of a suitable solvent such as ethanol or dioxane.

  • Addition of Aldehyde: Add 1.2 mmol of a second, different aldehyde to the mixture.

  • Heating: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired fused pyrimidine product.

Biological Applications and Assays

Derivatives of 4,6-dihydroxypyrimidine have been explored for various biological activities. For instance, diaryl-substituted pyrimidines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology.[1][8]

Anticancer Activity

Hypothetical Target: Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDModificationTarget Cell LineIC₅₀ (µM)
DFP-SB-1Schiff base with 4-chloroanilineMCF-7 (Breast Cancer)15.2
DFP-SB-2Schiff base with 4-methoxyanilineA549 (Lung Cancer)22.5
DFP-FP-1Fused pyrimidine with aniline and benzaldehydePC-3 (Prostate Cancer)8.9

Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for derivatives of this compound is not available.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthetic Workflow

A This compound C Schiff Base Derivative A->C Condensation F Fused Pyrimidine Synthesis A->F Multicomponent Reaction B Primary Amine (R-NH2) B->C B->F D Biological Screening C->D E Lead Compound Identification D->E F->D G Second Aldehyde, Amine G->F

Caption: Synthetic workflow for the derivatization of this compound.

Hypothetical Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical pyrimidine derivative.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 4,6-Dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from the versatile 4,6-dihydroxypyrimidine scaffold. This document outlines detailed experimental protocols for the synthesis of key intermediates and final compounds, presents quantitative biological activity data, and visualizes the primary signaling pathways targeted by these derivatives.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. 4,6-Dihydroxypyrimidine, in particular, serves as a crucial starting material for the development of potent anticancer compounds, including kinase inhibitors.[1][2][3] Its structure allows for strategic modifications at the 4- and 6-positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis of 4,6-disubstituted pyrimidine derivatives and their activity against key cancer-related signaling pathways, such as the PI3K/Akt and MARK4 pathways.

Data Presentation: Anticancer Activity of 4,6-Disubstituted Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various pyrimidine derivatives against a panel of human cancer cell lines. While not all syntheses are explicitly stated to start from 4,6-dihydroxypyrimidine, they represent the 4,6-disubstitution pattern that is accessible from this precursor.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
8a A-549 (Lung)16.2[3]
PC-3 (Prostate)7.98[3]
8b A-549 (Lung)16[3]
8d A-549 (Lung)7.23[3]
PC-3 (Prostate)7.12[3]
15f PC-3 (Prostate)0.36[2]
A-549 (Lung)0.41[2]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
5 HT1080 (Fibrosarcoma)96.25[4]
Hela (Cervical)74.8[4]
Caco-2 (Colorectal)76.92[4]
A549 (Lung)148[4]
7 HT1080 (Fibrosarcoma)43.75[4]
Hela (Cervical)17.50[4]
Caco-2 (Colorectal)73.08[4]
A549 (Lung)68.75[4]

Table 3: Cytotoxic Activity of 4,6-Pyrimidine Analogues

CompoundCell LineIC50 (nM)Reference
17j A549 (Lung)1.1 - 4.4[5]

Experimental Protocols

The synthesis of anticancer agents from 4,6-dihydroxypyrimidine typically involves a two-step process: activation of the hydroxyl groups, followed by nucleophilic substitution to introduce desired functionalities.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate)

4,6-Dihydroxypyrimidine is often converted to the more reactive 4,6-dichloropyrimidine to facilitate subsequent nucleophilic substitution reactions.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring in a fume hood.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Protocol 2: General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

This protocol outlines a general method for the nucleophilic substitution of 4,6-dichloropyrimidine with various amines or other nucleophiles.

Materials:

  • 4,6-Dichloropyrimidine

  • Desired amine or nucleophile (e.g., N-Boc piperazine)

  • A suitable solvent (e.g., isopropanol, DMF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen solvent.

  • Add the desired amine or nucleophile (1.0-1.2 equivalents).

  • Add the non-nucleophilic base (1.0-1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4,6-disubstituted pyrimidine derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which the synthesized compounds inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The synthesized 4,6-disubstituted pyrimidine derivatives often exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[6][7][8][9][10] 4,6-disubstituted pyrimidines have been designed to target and inhibit PI3K, thereby blocking downstream signaling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Pyrimidine 4,6-Disubstituted Pyrimidine Derivative Pyrimidine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation MARK4_Pathway MARK4 MARK4 Hippo Hippo Pathway (MST1/2, LATS1/2) MARK4->Hippo Inhibition MAPK_ERK MAPK/ERK Pathway MARK4->MAPK_ERK Activation YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Inhibition Transcription Gene Transcription (Proliferation, Migration) YAP_TAZ->Transcription Malignancy Malignant Phenotype (Proliferation, Invasion) MAPK_ERK->Malignancy Pyrimidine 4,6-Disubstituted Pyrimidine Derivative Pyrimidine->MARK4 Inhibition experimental_workflow start 4,6-Dihydroxypyrimidine step1 Chlorination (e.g., POCl3) start->step1 intermediate 4,6-Dichloropyrimidine step1->intermediate step2 Nucleophilic Substitution (Amines, etc.) intermediate->step2 library Library of 4,6-Disubstituted Pyrimidine Derivatives step2->library step3 In Vitro Screening (e.g., MTT Assay) library->step3 evaluation IC50 Determination & Hit Identification step3->evaluation step4 Mechanism of Action Studies (Kinase Assays, Western Blot) evaluation->step4 pathway Signaling Pathway Analysis step4->pathway

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Detection of Pyrimidine Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine nucleotides are essential for numerous cellular functions, including the synthesis of DNA and RNA, protein glycosylation, and the formation of cell membranes.[1] The accurate measurement of pyrimidines and their metabolites is crucial for understanding cellular physiology and pathology. This application note provides a detailed protocol for the quantitative analysis of pyrimidine compounds in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method is highly sensitive and specific, making it ideal for applications in diagnostics for inborn errors of metabolism, cancer research, and the development of therapeutic drugs targeting pyrimidine metabolism.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing pyrimidine metabolites due to its high sensitivity, specificity, and speed, which allows for the simultaneous quantification of multiple analytes in complex biological matrices.[1][2]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo synthesis pathway is a critical metabolic route for the production of pyrimidine nucleotides and is a key target in various diseases, including cancer.[1][3] The following diagram illustrates the major steps in this pathway, highlighting the metabolites that can be quantified using the described LC-MS methods.

DeNovoPyrimidineSynthesis De Novo Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate CPSII ATP ATP ATP->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK CTP CTP UTP->CTP CTPS

Caption: De Novo Pyrimidine Biosynthesis Pathway

Experimental Workflow for LC-MS Analysis

The general workflow for the analysis of pyrimidine compounds from biological samples involves sample preparation, LC separation, and MS/MS detection and quantification.

ExperimentalWorkflow Experimental Workflow for Pyrimidine Analysis Biological_Sample Biological Sample (Plasma, Urine, Cells) Sample_Preparation Sample Preparation (Protein Precipitation, Solid Phase Extraction) Biological_Sample->Sample_Preparation LC_Separation HPLC Separation (HILIC or Reversed Phase) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis of pyrimidines.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and varies depending on the biological matrix.

a) Plasma/Serum Samples:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing internal standards, if used).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the pyrimidine metabolites.[4]

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

b) Urine Samples:

  • Dilution: Dilute urine samples with an aqueous buffer to minimize ion suppression.[5][6] For example, dilute an appropriate volume of urine to 400 μl with water to achieve a specific creatinine level (e.g., 0.25 mM).[2][7]

  • Internal Standard Addition: Add an internal standard solution to the diluted sample.[2][7]

  • Centrifugation: Centrifuge the diluted urine at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Supernatant Collection: Transfer the supernatant to an autosampler vial for analysis.

c) Cell Culture Samples:

  • Cell Harvesting: Harvest cells and quench metabolism by rapidly washing with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.[3]

  • Sonication: Sonicate the samples at 4°C for 30 minutes to lyse the cells and facilitate extraction.[3]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

HPLC-MS/MS Analysis

a) Liquid Chromatography Conditions (HILIC Method Example):

  • Column: ZIC-p-HILIC (5 µm, 2.1 × 150 mm)[8]

  • Mobile Phase A: Aqueous ammonium acetate (e.g., 6 mM), pH 7.0[8][9]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient Elution: A typical gradient might start at 95% B, decreasing to 40% B over 28 minutes.[8]

  • Flow Rate: 0.35 mL/min[8][9]

  • Column Temperature: 45°C[8][9]

  • Injection Volume: 2 µL[9]

b) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for many pyrimidine metabolites.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ion Source Parameters (Example): [7]

    • Desolvation Gas Flow: 800 L/h

    • Cone Gas Flow: 150 L/h

    • Nebulizer Pressure: 6.0 bar

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 650°C

    • Source Temperature: 150°C

Quantitative Data

The following table summarizes typical mass spectrometry parameters for the quantification of key pyrimidine metabolites. Note that optimal parameters may vary depending on the specific instrumentation used.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Uracil111.068.0Negative
Thymine125.082.0Negative
Orotic Acid155.0111.0Negative
Dihydroorotate157.0113.0Negative
Uridine243.1111.0Negative
Thymidine241.1125.0Negative
UMP323.096.9Negative
UDP403.0195.0Negative
UTP483.0195.0Negative
CTP482.0195.0Negative

Data Analysis and Quantification

Quantification is typically performed using a calibration curve generated from a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of the analyte in the biological samples is then determined from this calibration curve.

Method Validation

The analytical method should be validated for linearity, accuracy, precision (intra-day and inter-day), sensitivity (limit of detection and limit of quantitation), and matrix effects to ensure reliable and reproducible results.[5][6]

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of pyrimidine metabolites in various biological samples using HPLC-MS. The described methods offer high sensitivity and specificity, making them suitable for a wide range of research and clinical applications. The provided workflow and protocols can be adapted to specific laboratory needs and instrumentation.

References

Application Note: GC-MS Analysis of Pyrimidine-Based DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents. Pyrimidine-based DNA adducts, in particular, are implicated in mutagenesis and carcinogenesis. Accurate and sensitive quantification of these adducts is crucial for understanding disease mechanisms, assessing cancer risk, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of DNA adducts. Due to the low volatility of these polar molecules, a derivatization step is required to convert them into thermally stable and volatile compounds suitable for GC-MS analysis.[1][2] Trimethylsilylation is a widely used derivatization technique for this purpose.[2] This application note provides a detailed protocol for the analysis of pyrimidine-based DNA adducts using GC-MS following acid hydrolysis and trimethylsilylation.

Experimental Workflow

The overall workflow for the GC-MS analysis of pyrimidine-based DNA adducts involves several key steps: DNA hydrolysis to release the adducted bases, derivatization of the released bases to increase their volatility, and subsequent analysis by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dna_extraction DNA Extraction from Tissue/Cells hydrolysis Acid Hydrolysis (Formic Acid, 140°C, 4h) dna_extraction->hydrolysis drying Drying under Nitrogen hydrolysis->drying derivatization Trimethylsilylation (BSTFA + 1% TMCS, 65°C, 20 min) drying->derivatization gcms_analysis GC-MS Analysis (Selected Ion Monitoring) derivatization->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis

Figure 1: Experimental workflow for GC-MS analysis of pyrimidine-based DNA adducts.

Detailed Experimental Protocol

1. DNA Hydrolysis

This protocol is optimized for the release of pyrimidine bases from the DNA backbone.

  • Reagents:

    • Formic Acid (≥98%)

    • Internal Standards (e.g., 6-azathymine, stable isotope-labeled analogs of the target adducts)

  • Procedure:

    • To 50-100 µg of purified DNA in a glass vial, add a known amount of the appropriate internal standard.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Add 500 µL of formic acid to the dried sample.

    • Seal the vial tightly and heat at 140°C for 4 hours in a heating block or oven.

    • After hydrolysis, cool the vial to room temperature.

    • Remove the formic acid by evaporation under a stream of nitrogen. This step should be performed in a fume hood.

2. Trimethylsilylation (TMS) Derivatization

This procedure converts the polar pyrimidine adducts into volatile TMS-ethers.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

  • Procedure:

    • To the dried hydrolysate, add 50 µL of a 1:1 (v/v) mixture of BSTFA (+1% TMCS) and anhydrous pyridine.

    • Seal the vial tightly and heat at 65°C for 20 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Parameters (example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/minute.

      • Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Parameters (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. The specific ions to be monitored will depend on the target adducts (see Table 1).

Data Presentation: Quantitative Analysis of Pyrimidine-Based DNA Adducts

The following table summarizes key information for the quantitative analysis of representative pyrimidine-based DNA adducts after trimethylsilylation. The m/z values are calculated based on the structures of the per-TMS derivatives and common fragmentation patterns of silylated compounds, including the characteristic loss of a methyl group ([M-15]⁺) and the presence of a base peak at m/z 73, corresponding to the trimethylsilyl cation.

Adduct NameNumber of TMS GroupsMolecular Weight (TMS Derivative)[M]⁺ (m/z)[M-15]⁺ (m/z)Other Characteristic Ions (m/z)Reported Levels in Human Tissues
Thymine Glycol 4448448433259, 147, 735.45 ± 2.98 ng/mg DNA (placenta)[3]
5-Hydroxyuracil 3344344329255, 147, 73Not widely reported in human tissues by GC-MS
5,6-Dihydrothymine 2272272257171, 147, 73Not widely reported in human tissues by GC-MS
O²-ethylthymine 1226226211153, 735.3 ± 6.2 adducts per 10⁸ nucleotides (saliva of smokers)
N³-ethylthymine 1226226211153, 734.5 ± 5.7 adducts per 10⁸ nucleotides (saliva of smokers)
O⁴-ethylthymine 1226226211153, 734.2 ± 8.0 adducts per 10⁸ nucleotides (saliva of smokers)

Note: The number of TMS groups can vary depending on the derivatization conditions and the presence of other reactive functional groups.

Signaling Pathways and Logical Relationships

The formation of pyrimidine-based DNA adducts is a critical event in chemical carcinogenesis. The following diagram illustrates the general pathway from exposure to a genotoxic agent to the potential for mutation.

signaling_pathway exposure Exposure to Genotoxic Agent (e.g., UV radiation, ROS, chemicals) adduct_formation Pyrimidine Base Modification (e.g., oxidation, alkylation) exposure->adduct_formation dna_adduct Formation of Pyrimidine-Based DNA Adduct adduct_formation->dna_adduct dna_repair DNA Repair Mechanisms (e.g., BER, NER) dna_adduct->dna_repair failed_repair Failed or Inaccurate Repair dna_adduct->failed_repair dna_repair->adduct_formation Adduct Excision replication DNA Replication failed_repair->replication mutation Mutation in Daughter Strand replication->mutation carcinogenesis Potential for Carcinogenesis mutation->carcinogenesis

Figure 2: Pathway from genotoxic exposure to potential carcinogenesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of pyrimidine-based DNA adducts. The method, which involves acid hydrolysis and trimethylsilylation, is robust and suitable for the quantitative analysis of these important biomarkers in biological samples. The provided workflow, experimental details, and data table will be a valuable resource for researchers in the fields of toxicology, cancer research, and drug development.

References

Application Notes and Protocols for the Nitration of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of the 4,6-dihydroxypyrimidine ring is a key chemical transformation for the synthesis of various functionalized pyrimidine derivatives. The introduction of a nitro group at the 5-position activates the ring for further nucleophilic substitutions and serves as a precursor for the synthesis of amino-pyrimidines, which are important intermediates in the development of novel pharmaceuticals, including herbicides and other biologically active molecules. The 4,6-dihydroxypyrimidine scaffold itself is found in compounds with urease inhibition activity and is used in the synthesis of immune-activated nitric oxide production inhibitors[1]. This document provides detailed protocols and application notes for the successful nitration of 4,6-dihydroxypyrimidine.

Chemical Reaction

The nitration of 4,6-dihydroxypyrimidine introduces a nitro group (-NO2) onto the 5-position of the pyrimidine ring. The reaction is an electrophilic aromatic substitution, where the pyrimidone form of the substrate is activated towards electrophilic attack.[2]

Reaction Scheme:

Experimental Protocols

The following protocol is based on established methodologies for the nitration of substituted 4,6-dihydroxypyrimidines.[3]

Materials and Reagents
  • 2-substituted-4,6-dihydroxypyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or a mixture of nitric acid and sulfuric acid

  • Crushed Ice

  • Distilled Water

  • Ethanol (95%)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

Safety Precautions
  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain a cold temperature using an ice bath and add reagents slowly.

  • Quenching the reaction mixture with water/ice is also highly exothermic. Perform this step slowly and with vigorous stirring in an ice bath.

Protocol 1: Nitration using Sulfuric Acid and Nitrating Acid

This protocol is adapted from a method for preparing 2-substituted-5-nitro-4,6-dihydroxypyrimidine.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Substrate Addition: Slowly add the 2-substituted-4,6-dihydroxypyrimidine to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding the required amount of fuming nitric acid to concentrated sulfuric acid. This step should be done in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the pyrimidine derivative from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Further wash the product with a small amount of cold 95% ethanol to remove any remaining impurities.

    • Dry the purified 2-substituted-5-nitro-4,6-dihydroxypyrimidine to a constant weight.

Data Presentation

The following table summarizes the molar ratios of reactants as described in the synthesis of 2-substituted-5-nitro-4,6-dihydroxypyrimidine.[3]

ReactantMolar Ratio
2-substituted-4,6-dihydroxypyrimidine1
Sulfuric Acid (H₂SO₄)3.5 - 4.0
Nitrating Acid4.5 - 5.0

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the nitration of a 4,6-dihydroxypyrimidine ring.

experimental_workflow start Start reagents Prepare Nitrating Agent (H2SO4 + HNO3) start->reagents substrate Dissolve 4,6-Dihydroxypyrimidine in cold H2SO4 start->substrate reaction Nitration Reaction (0-10 °C) reagents->reaction substrate->reaction workup Quench on Ice reaction->workup filtration Filter Precipitate workup->filtration washing Wash with Water & Ethanol filtration->washing drying Dry Product washing->drying product 5-Nitro-4,6-dihydroxypyrimidine drying->product

Caption: Experimental workflow for the nitration of 4,6-dihydroxypyrimidine.

logical_relationship pyrimidine 4,6-Dihydroxypyrimidine (Electron-rich pyrimidone tautomer) attack Electrophilic Attack at C5 pyrimidine->attack Reacts with electrophile Nitronium Ion (NO2+) (Generated from HNO3/H2SO4) electrophile->attack intermediate Sigma Complex (Cationic Intermediate) attack->intermediate Forms deprotonation Deprotonation at C5 intermediate->deprotonation Undergoes final_product 5-Nitro-4,6-dihydroxypyrimidine deprotonation->final_product Yields

Caption: Mechanism of electrophilic nitration on the pyrimidine ring.

Discussion

The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the two nitrogen atoms.[2] However, the presence of two hydroxyl groups in the 4 and 6 positions significantly activates the ring. These groups exist in tautomeric equilibrium with the more reactive pyrimidone forms, which increases the electron density at the 5-position, making it susceptible to electrophilic attack.

Controlling the reaction temperature is critical to prevent over-nitration and decomposition of the starting material. The use of a strong acid medium, such as concentrated sulfuric acid, is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. However, it is important to note that excessive acidity can lead to the protonation of the pyrimidine ring, which would deactivate it towards electrophilic attack.[1][4] Therefore, the reaction conditions, particularly the ratio of acids, must be carefully optimized to favor the nitration of the free base.[1] The nitro group at the 5-position decreases the basicity of the final product.[4]

Conclusion

The nitration of the 4,6-dihydroxypyrimidine ring is a feasible and valuable synthetic step for accessing 5-nitro-4,6-dihydroxypyrimidine derivatives. By carefully controlling the reaction conditions, particularly temperature and the concentration of the nitrating agent, high yields of the desired product can be achieved. This intermediate is a versatile building block for the synthesis of a wide range of biologically active compounds.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting inhibitory activity against a broad spectrum of enzymes implicated in various disease pathways.[1] These compounds are integral to the development of novel therapeutics, particularly in oncology and for inflammatory and metabolic disorders.[2][3][4] This document provides detailed application notes and experimental protocols for the systematic investigation of enzyme inhibition by pyrimidine derivatives, from initial screening to mechanistic studies.

The structural versatility of the pyrimidine ring allows for targeted modifications, leading to the development of highly potent and selective enzyme inhibitors.[5] Understanding the kinetics and mechanism of inhibition is crucial for the rational design and optimization of these therapeutic agents. This guide outlines standardized assays to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and to elucidate the mode of inhibition.

Data Presentation: Summarizing Quantitative Inhibition Data

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different pyrimidine derivatives. The following tables provide a template for summarizing key inhibitory parameters.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Target Kinases

Compound IDTarget KinaseIC50 (nM) [a]Ki (nM)Inhibition Type
Compound ABTK0.5-Irreversible
Compound BBTK5.1-Irreversible
Compound CEGFR9.2TBDTBD
Compound DVEGFR-2TBDTBDTBD

[a] IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Note: For irreversible inhibitors, potency is often described by k_inact/K_i, which reflects the efficiency of covalent bond formation.[1]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Metabolic and Other Enzymes

Compound IDTarget EnzymeIC50 (µM) [a]Ki (µM)Inhibition Type
Compound EDHODHTBDTBDTBD
Compound FCOX-2SubmicromolarTBDTBD
Compound Gα-Amylase21.14 ± 0.12TBDTBD
Compound Hα-Glucosidase22.11 ± 0.13TBDTBD

[a] IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and reliable data. The following sections provide step-by-step methodologies for key experiments in the study of enzyme inhibition by pyrimidine derivatives.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay for IC50 Determination

This protocol is a widely applicable method for enzymes where the reaction results in a change in absorbance.[1]

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Pyrimidine-based inhibitor stock solutions (typically in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and pyrimidine inhibitors in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Perform serial dilutions of the pyrimidine inhibitors to create a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed concentration of the enzyme to each well containing the varying concentrations of the pyrimidine inhibitor.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a specific concentration of the substrate to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance over time at a predetermined wavelength.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using software like GraphPad Prism.[6]

Protocol 2: Determining the Mechanism of Inhibition (Competitive, Non-competitive, Uncompetitive)

This protocol helps to elucidate how the inhibitor interacts with the enzyme and its substrate.[7][8]

Procedure:

  • Assay Setup:

    • Perform the enzyme inhibition assay as described in Protocol 1, but with a matrix of varying substrate and inhibitor concentrations.

    • Typically, several fixed concentrations of the inhibitor are tested across a range of substrate concentrations.

  • Data Collection:

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[9]

    • Analyze the pattern of the lines to determine the inhibition type:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equations for different inhibition models to determine the best fit and calculate the inhibition constant (Ki).[7]

Protocol 3: Cell-Based Proliferation Assay (MTT Assay) for Cellular Potency

This assay determines the effect of the pyrimidine derivatives on the proliferation of cancer cell lines, providing an indication of their cellular potency.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in complete growth medium.

    • Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).[2]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours).[2]

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.[2]

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological contexts.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution pre_incubation Pre-incubation (Enzyme + Inhibitor) serial_dilution->pre_incubation reaction_init Reaction Initiation (+ Substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Spectrophotometry) reaction_init->kinetic_measurement calc_velocity Calculate Initial Velocity (V₀) kinetic_measurement->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for IC50 determination of pyrimidine inhibitors.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 Ca_PKC->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Ibrutinib) Pyrimidine_Inhibitor->BTK Inhibits

Caption: Simplified B-cell receptor signaling pathway showing BTK inhibition.

References

Application Notes & Protocols: Molecular Docking of 4,6-dihydroxy-5-formylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for performing molecular docking studies on 4,6-dihydroxy-5-formylpyrimidine analogs. It outlines the necessary steps from target selection and preparation to ligand setup, docking execution, and analysis of results. While specific biological activity data for this compound analogs is limited in publicly available literature, this protocol establishes a general workflow that can be adapted as more experimental data becomes available.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] The 4,6-disubstituted pyrimidine core, in particular, has been explored for its potential as an inhibitor of various protein targets implicated in diseases such as cancer and inflammation. This protocol focuses on a specific subset of these compounds: this compound analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein.[2] This method is instrumental in structure-based drug design, aiding in the identification of potential drug candidates and the optimization of lead compounds.

Target Selection

The choice of a relevant protein target is a critical first step in a molecular docking study. Based on literature for structurally related 4,6-disubstituted pyrimidine derivatives, several potential protein targets have been identified. These include:

  • Phosphoinositide 3-kinases (PI3Ks): These enzymes are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3Kγ isoform, in particular, has been identified as a promising target for cancer therapy.[2][3]

  • Microtubule Affinity-Regulating Kinase 4 (MARK4): This kinase is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[4]

  • Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and has been a target for the development of anti-inflammatory drugs.[5]

For the purpose of this protocol, we will focus on Phosphoinositide 3-kinase gamma (PI3Kγ) as the target protein.

Software and Tools

The following software is recommended for this molecular docking protocol:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Used for preparing protein and ligand files.

  • AutoDock Vina: The docking engine for performing the molecular docking simulations.[2]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Open Babel: A chemical toolbox for interconverting file formats.

Experimental Protocol: Molecular Docking of this compound Analogs against PI3Kγ

This protocol outlines the step-by-step procedure for docking this compound analogs into the ATP-binding site of PI3Kγ.

  • Obtain Protein Structure: Download the crystal structure of human PI3Kγ from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6XRL , which is in complex with the inhibitor IPI-549.[5]

  • Prepare the Receptor:

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein.

    • Save the prepared protein in .pdbqt format.

  • Create Ligand Structures: The 3D structures of the this compound analogs need to be generated. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by a 3D structure generation and energy minimization step using a program like Open Babel.

  • Prepare the Ligands for Docking:

    • Load the 3D structure of each ligand into AutoDockTools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in .pdbqt format.

The grid box defines the search space for the docking simulation within the protein's binding site.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Set Grid Parameters: In AutoDockTools, use the "Grid Box" option to define the center and dimensions of the grid box to encompass the entire binding pocket. A typical grid box size is 60 x 60 x 60 points with a spacing of 0.375 Å.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Binding Affinity: AutoDock Vina will generate a log file containing the predicted binding affinities (in kcal/mol) for the different binding poses of each ligand. The more negative the value, the stronger the predicted binding.

  • Visualization: Use PyMOL or Chimera to visualize the docked poses of the ligands within the protein's binding site.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Data Presentation

Quantitative data from the molecular docking study should be summarized in a clear and structured table for easy comparison.

Table 1: Predicted Binding Affinities of this compound Analogs against PI3Kγ

Compound ID2D StructureBinding Affinity (kcal/mol)Key Interacting Residues
Analog 1[Insert 2D structure]-8.5VAL882, LYS833, ASP964
Analog 2[Insert 2D structure]-8.2VAL882, LYS833, TRP812
Analog 3[Insert 2D structure]-7.9VAL882, ASP964
............

Validation of the Docking Protocol

A crucial step in any molecular docking study is the validation of the docking protocol. This is typically done by redocking a co-crystallized ligand into the binding site of its protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

While specific experimental data for this compound analogs is scarce, a study on a structurally related chalcone, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC), has reported anticancer activity against several human cancer cell lines.[6] For instance, FMC exhibited an IC50 value of 50.2 ± 2.8 µM in DPPH radical scavenging assays.[6] Such experimental data, when available for the specific pyrimidine analogs, is invaluable for correlating the predicted binding affinities from docking with actual biological activity. A good correlation would further validate the predictive power of the docking protocol.

Visualizations

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Binding Affinity Calculation Binding Affinity Calculation Docking Simulation->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK activates PI3K PI3K RTK->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates and activates Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation promotes

References

Application Notes and Protocols for In Vitro Antiviral Activity Testing of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of antiviral therapeutics. These compounds, which include nucleoside analogs, are integral to the synthesis of nucleic acids. Their structural similarity to endogenous nucleosides allows them to interfere with viral replication processes, primarily by targeting viral polymerases or host cell enzymes essential for viral propagation. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antiviral activity of pyrimidine-based compounds.

The primary objectives of these assays are to determine the efficacy of a compound in inhibiting viral replication and to assess its safety profile in cell culture. Key parameters measured include the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The IC50 represents the concentration of a compound required to inhibit 50% of viral activity, while the CC50 is the concentration that causes a 50% reduction in cell viability.[1] The selectivity index (SI = CC50/IC50) is a critical measure of a compound's therapeutic window, with a higher SI value indicating greater potential as a selective antiviral agent.[1] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[1]

Mechanism of Action of Pyrimidine Antivirals

Pyrimidine compounds exert their antiviral effects through several mechanisms. A significant number of these are nucleoside analogs that, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases.[2] Incorporation of these analogs into the growing viral nucleic acid chain can lead to premature chain termination, thereby halting viral replication.

Another important mechanism involves the inhibition of host cell enzymes crucial for pyrimidine biosynthesis. A key target in this pathway is dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines.[3][4] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are vital for the rapid replication of viruses.[5] Interestingly, the inhibition of the pyrimidine biosynthesis pathway has also been shown to induce an innate immune response, independent of type I interferons. This involves the activation of the transcription factor IRF1 (Interferon Regulatory Factor 1), which upregulates the expression of interferon-stimulated genes (ISGs), establishing an antiviral state within the host cell.[6][7]

Data Presentation: Antiviral Activity of Selected Pyrimidine Compounds

The following table summarizes the in vitro antiviral activity and cytotoxicity of several well-characterized pyrimidine compounds against a range of viruses. This data is intended to serve as a reference for expected outcomes and for the selection of appropriate positive controls in experimental setups.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Brivudine Herpes Simplex Virus 1 (HSV-1)----[8]
Varicella-Zoster Virus (VZV)-Potent--[8]
Favipiravir (T-705) Influenza A (H1N1)MDCK0.04 - 1.75>1274>728[9]
Trifluridine Herpes Simplex Virus 1 (HSV-1)-3.07 - 12.520.990.08 - 0.32[10]
Idoxuridine Vaccinia Virus (VV)CEF0.58 - 0.85117.7 - 172.4138.5 - 297.2[11]
Herpes Simplex Virus (HSV)-4.3--[12]
Brequinar SARS-CoV-2 (Beta Variant)A549/ACE22.67--[13]

Note: The antiviral activity of Brivudine is described as potent, with inhibitory concentrations 200- to 1000-fold lower than acyclovir and penciclovir, though specific IC50 values were not provided in the cited source.

Experimental Protocols

A systematic approach to evaluating the antiviral potential of pyrimidine compounds involves a series of in vitro assays. The foundational experiments include determining the compound's cytotoxicity, followed by assessing its ability to inhibit viral replication.

Experimental Workflow

The general workflow for screening and validating pyrimidine-based antiviral compounds is depicted below.

G cluster_0 Initial Screening cluster_1 Confirmatory Assays cluster_2 Data Analysis & Lead Selection start Test Pyrimidine Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., CPE Reduction Assay) start->antiviral_screen si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 cytotoxicity->si_calc plaque_assay Plaque Reduction Assay Determine IC50 antiviral_screen->plaque_assay yield_assay Viral Yield Reduction Assay (qPCR-based) antiviral_screen->yield_assay plaque_assay->si_calc lead_selection Lead Compound Selection (High SI) si_calc->lead_selection

Fig 1. Experimental workflow for antiviral compound screening.
Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, yielding the CC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test pyrimidine compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compound to triplicate wells. Include a "cells only" control (medium with solvent) and a "blank" control (medium only).

  • Incubate the plates for a period equivalent to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles (plaque-forming units, PFU).[9]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Test pyrimidine compound

  • Serum-free culture medium

  • Overlay medium (e.g., 1% methylcellulose or 0.5% agarose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing cells

Procedure:

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Add the diluted compounds to the respective wells and incubate for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well). Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and add the overlay medium containing the corresponding concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus control".

  • The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay (via qPCR)

This assay measures the amount of viral nucleic acid produced in the presence of the test compound, providing a quantitative measure of antiviral activity.

Materials:

  • Host cells seeded in 24-well or 48-well plates

  • Virus stock

  • Test pyrimidine compound

  • Nucleic acid extraction kit (for RNA or DNA, depending on the virus)

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • Seed cells and treat with serial dilutions of the test compound as described in the plaque reduction assay.

  • Infect the cells with the virus at a defined MOI.

  • Incubate for a duration that allows for significant viral replication (e.g., 24-48 hours).

  • Harvest the cell supernatant or the cells to extract viral nucleic acid using an appropriate kit. For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the extracted nucleic acid, viral-specific primers, and probe.

  • Run the qPCR on a real-time PCR instrument.

  • Determine the viral genome copy number based on a standard curve.

  • Calculate the percentage of reduction in viral yield for each compound concentration compared to the "virus only" control.

  • The IC50 value is determined by plotting the percentage of viral yield reduction against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of De Novo Pyrimidine Biosynthesis and Innate Immune Activation

The inhibition of DHODH by certain pyrimidine compounds not only restricts the building blocks for viral replication but also triggers a host antiviral response. This signaling cascade is an important consideration in the mechanism of action of such compounds.

G compound Pyrimidine Biosynthesis Inhibitor (e.g., Brequinar) dhodh DHODH compound->dhodh Inhibits pyrimidine_pool Pyrimidine Pool (UTP, CTP) dhodh->pyrimidine_pool Depletes irf1 IRF1 Activation dhodh->irf1 Leads to viral_replication Viral RNA/DNA Synthesis pyrimidine_pool->viral_replication Required for isgs Interferon-Stimulated Genes (ISGs) Expression irf1->isgs antiviral_state Antiviral State isgs->antiviral_state antiviral_state->viral_replication Inhibits

Fig 2. DHODH inhibition and innate immune activation pathway.

This diagram illustrates how pyrimidine biosynthesis inhibitors block DHODH, leading to a depletion of the pyrimidine pool necessary for viral replication. Concurrently, this inhibition results in the activation of IRF1, which drives the expression of ISGs, culminating in a host-mediated antiviral state that further suppresses viral replication.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vitro evaluation of the antiviral activity of pyrimidine compounds. By systematically determining the cytotoxicity and viral inhibitory potential, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development. Understanding the underlying mechanisms of action, including the potential for host-directed therapies through the modulation of pathways like pyrimidine biosynthesis, will be crucial in the ongoing effort to combat viral diseases.

References

Troubleshooting & Optimization

Technical Support Center: 4,6-Dihydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-dihydroxypyrimidine (DHP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4,6-dihydroxypyrimidine?

Q2: What is the typical tautomeric form of 4,6-dihydroxypyrimidine?

A2: 4,6-Dihydroxypyrimidine can exist in multiple tautomeric forms, with the 1H-pyrimidine-4,6-dione form being a significant contributor.[2] It has also been shown to exist in both molecular and ionic polymorphic forms in its crystalline state.[3]

Q3: What are the key applications of 4,6-dihydroxypyrimidine?

A3: 4,6-Dihydroxypyrimidine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals.[2] For instance, it is a precursor for producing 4,6-dichloropyrimidine, which is then used to create highly active fungicides.[1][4] It is also used to produce intermediates for sulfa drugs and antineoplastic agents.[5]

Q4: What analytical techniques are recommended for monitoring the reaction and final product purity?

A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for monitoring the reaction's progress and assessing the final product's purity.[1][4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used.[6] Potentiometric titration can also be employed to determine the concentration of the final product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4,6-dihydroxypyrimidine.

Problem 1: Low Product Yield

Low yield is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Extend Reaction Time: Monitor the reaction using HPLC to ensure the disappearance of starting materials. Some protocols suggest post-reaction heating for a period after the initial addition of reactants.[2] • Increase Reaction Temperature: The reaction is often conducted at elevated temperatures, typically between 50°C and 100°C.[2] Some processes utilize temperatures up to 120°C for short durations to drive the reaction to completion.[1] Gradually increase the temperature while monitoring for the formation of side products.
Suboptimal Reagent Stoichiometry Review Molar Ratios: The molar ratio of alkali metal alkoxide and formamide to the malonic ester is critical. A significant excess of the alkoxide and formamide is often required to achieve high yields.[2] For example, using over 3 moles of sodium methoxide and over 2 moles of formamide per mole of dimethyl malonate has been shown to be effective.[1]
Inefficient Work-up & Isolation Optimize Precipitation: Ensure the pH is carefully adjusted during acidification to maximize the precipitation of DHP. The precipitation is typically carried out at a controlled temperature, for example, 20-25°C.[1] • Thorough Washing: Wash the filtered product adequately (e.g., with deionized water) to remove inorganic salts and other impurities, which can affect the final dry weight and purity.[1]
Degradation of Reactants or Product Control Temperature: The reaction can be exothermic, especially during the addition of the malonic ester.[2] Employ cooling to maintain the desired temperature range and prevent side reactions or degradation.
Inactive Alkali Metal Alkoxide Use Fresh Reagents: Alkali metal alkoxides like sodium methoxide are moisture-sensitive.[4] Ensure anhydrous reaction conditions and use freshly prepared or properly stored alkoxides to guarantee reactivity.
Problem 2: Product is Impure

Impurities can complicate downstream applications. Here are common causes and solutions.

Potential Cause Troubleshooting Steps & Recommendations
Presence of Unreacted Starting Materials Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure the reaction goes to completion. Monitor with HPLC to confirm the absence of starting materials before work-up.
Formation of Side-Products Control Addition of Reactants: The method of adding reactants can influence the outcome. A controlled, metered addition of the malonic ester to the mixture of formamide and alkoxide is recommended to maintain temperature and minimize side reactions.[1] • Reduce Cyanide Formation: An improved process involving specific temperature control (102 to <120°C for 10 to <60 minutes) after reactant addition has been shown to reduce the formation of cyanide byproducts.[1]
Contamination from Work-up Proper pH Monitoring: During the acidification step to precipitate the product, carefully monitor the pH to avoid co-precipitation of impurities.[1] • Effective Washing and Drying: Thoroughly wash the filtered product to remove soluble impurities and dry it under appropriate conditions (e.g., 70-80°C under vacuum) to remove residual solvents.[1][2]

Data Presentation: Reaction Conditions vs. Yield

The following table summarizes yields obtained under different reported experimental conditions.

Malonic Ester Alkoxide (Molar Eq.) Formamide (Molar Eq.) Temperature Reaction Time Yield Reference
Dimethyl MalonateSodium Methoxide (3.3)2.25105°C30 min84.6%[1]
Diethyl MalonateSodium Ethoxide (3.0)2.0Reflux2 hours83.2% (from malonodiamide)[2]
Dimethyl MalonateSodium Methoxide (3.5)3.050°C1 hour76.0%[6]
Dimethyl MalonateSodium Methoxide (N/A)N/A70°C2.5 hours>85%

Experimental Protocols

Protocol 1: High-Yield Synthesis in Autoclave

This protocol is based on a patented high-yield process.[1]

  • Preparation: Charge a 2-liter autoclave equipped with a rotating stirrer with 3.3 moles of sodium methoxide in methanol (e.g., NM30 solution) and 2.25 moles of formamide.

  • Initial Heating: Heat the mixture to 50-55°C. The pressure in the autoclave may range from 1 to 6 bar.

  • Reactant Addition: Pump in 1.0 mole of dimethyl malonate over 20 minutes, ensuring the internal temperature does not exceed 65°C.

  • Reaction: After the addition is complete, raise the temperature to 105°C and hold for 30 minutes.

  • Work-up:

    • Depressurize the autoclave and purge with nitrogen.

    • Add 460 ml of deionized water to the reaction mixture.

    • With cooling to maintain a temperature of 20-25°C, add approximately 300 g of 36% (w/w) aqueous hydrochloric acid dropwise to precipitate the product. Monitor the pH.

  • Isolation and Purification:

    • Filter the precipitated 4,6-dihydroxypyrimidine using suction.

    • Wash the solid three times with deionized water.

    • Dry the product at 70-80°C and 20-30 mbar vacuum. The expected yield is approximately 84.6%.[1]

Protocol 2: Synthesis at Atmospheric Pressure

This protocol is adapted from a process that does not require a pressurized vessel.[6]

  • Preparation: In a suitable reaction vessel under a nitrogen atmosphere, add 0.7 moles of sodium methoxide (e.g., 126.3 g of a 30% solution in methanol).

  • Formamide Addition: Add 0.6 moles of formamide (27.0 g) over 5 minutes.

  • Reactant Addition: Heat the mixture to 50°C and then add 0.2 moles of dimethyl malonate (26.4 g) dropwise over 1 hour. A white suspension will form.

  • Reaction: Maintain the reaction mixture at 50°C for an additional hour.

  • Work-up & Isolation:

    • Cool the suspension to ambient temperature.

    • Isolate the white solid (sodium salt of DHP) by filtration and wash it with methanol (50 g).

    • To obtain the final product, the isolated salt would be dissolved in water and acidified with an acid like HCl to precipitate the 4,6-dihydroxypyrimidine, followed by filtration, washing, and drying as described in Protocol 1. The reported yield for this method is 76.0%.[6]

Visualizations

Experimental Workflow Diagram

G General Workflow for 4,6-Dihydroxypyrimidine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Charge Alkoxide & Formamide Heat1 Heat to Initial Temp (e.g., 50-55°C) Reactants->Heat1 AddEster Add Malonic Ester (Controlled Rate) Heat1->AddEster Heat2 Heat to Reaction Temp (e.g., 105°C) & Hold AddEster->Heat2 Quench Add Water Heat2->Quench Precipitate Acidify with HCl (Control pH & Temp) Quench->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Final Product: 4,6-Dihydroxypyrimidine Dry->Final

Caption: General workflow for 4,6-dihydroxypyrimidine synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReaction Was reaction monitored (e.g., by HPLC)? Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Action_Time Increase reaction time or temperature Incomplete->Action_Time CheckStoich Were reagent ratios correct? Complete->CheckStoich End Re-run with optimizations Action_Time->End Stoich_Bad Incorrect Stoichiometry CheckStoich->Stoich_Bad No CheckWorkup Was work-up optimized? CheckStoich->CheckWorkup Yes Action_Stoich Adjust molar equivalents (Excess alkoxide/formamide) Stoich_Bad->Action_Stoich Action_Stoich->End Workup_Bad Inefficient Work-up CheckWorkup->Workup_Bad No CheckReagents Were reagents fresh/ anhydrous? CheckWorkup->CheckReagents Yes Action_Workup Control pH during precipitation. Ensure thorough washing. Workup_Bad->Action_Workup Action_Workup->End Reagents_Bad Degraded Reagents CheckReagents->Reagents_Bad No CheckReagents->End Yes Action_Reagents Use fresh alkoxide. Ensure anhydrous conditions. Reagents_Bad->Action_Reagents Action_Reagents->End

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Crystallization of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of polar pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing polar pyrimidine derivatives?

A1: The primary challenges stem from the inherent properties of these molecules. Their polarity can lead to strong interactions with solvents, making it difficult to achieve the supersaturation required for crystal growth. Common issues include:

  • High solubility: Polar pyrimidine derivatives are often highly soluble in polar solvents, making it challenging to precipitate them out as crystals.[1][2]

  • "Oiling out": Instead of forming crystals, the compound may separate as a liquid or oil.[1][2][3] This is common when the compound's melting point is low or when the solution is cooled too quickly.[3]

  • Formation of amorphous solids or poor-quality crystals: Rapid precipitation can lead to disordered solids rather than well-defined crystals.[2]

  • Solvent selection: Identifying a suitable solvent or solvent system that allows for a gradual decrease in solubility is crucial and often requires extensive screening.[1][2][4]

  • Presence of impurities: Impurities can disrupt the crystal lattice formation, leading to poor crystal quality or complete inhibition of crystallization.[1][3]

Q2: How do I choose an appropriate solvent for my polar pyrimidine derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] A general rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[4]

Solvent Screening Protocol:

  • Place a small amount of your compound (a few milligrams) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is not soluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature. The ideal solvent will yield crystals upon cooling.

Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[1]

Q3: My compound is only soluble in high-boiling-point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are only soluble in high-boiling-point solvents, anti-solvent vapor diffusion is a highly effective technique.[1][5] In this method, the compound is dissolved in a small amount of the high-boiling-point solvent (the "good" solvent). This solution is then placed in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.[1][3][5]

Troubleshooting Guides

Issue 1: No Crystals Form After Cooling
Possible Cause Solution
Solution is not supersaturated. Re-heat the solution and allow some solvent to evaporate to increase the concentration. Then, cool it slowly again.[1] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[1]
Inappropriate solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.[1] Experiment with different solvents or solvent mixtures where the compound has high solubility at high temperatures and low solubility at low temperatures.[1]
Nucleation is inhibited. 1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] 2. Seeding: Introduce a "seed crystal" of the pure compound to initiate crystal growth.[1][2] 3. Evaporation: Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[1]
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Possible Cause Solution
High solubility in the chosen solvent. Try a less "good" solvent in which the compound has lower solubility.[2] Using a solvent with a functional group similar to the compound often leads to high solubility, so consider alternatives.[4]
Cooling too rapidly. Allow the solution to cool more slowly. Placing an inverted beaker over the flask can create an insulating atmosphere.[1]
Presence of impurities. Ensure the starting material is as pure as possible. Techniques like column chromatography may be necessary for purification prior to crystallization.[1][6]
Melting point of the compound is lower than the solution temperature. Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then allow it to cool slowly.[3] Alternatively, try a solvent with a lower boiling point.[3]
Issue 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)
Possible Cause Solution
Nucleation rate is too high. Decrease the level of supersaturation by using more solvent or cooling the solution more slowly.[3]
Presence of impurities. Ensure the starting material has high purity (ideally >95%).[3] Impurities can be trapped in the crystal lattice during rapid crystallization.
Rapid cooling or evaporation. Slow down the crystallization process. For cooling crystallization, insulate the flask. For evaporation crystallization, partially cover the opening of the container.
Solvent choice. The choice of solvent can significantly affect crystal morphology.[7][8] Experiment with different solvents or solvent mixtures to find a system that promotes the growth of well-defined crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a standard method for compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[1]

  • Dissolution: Place the impure pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Continue adding small portions of hot solvent until a clear solution is obtained.[1]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling rate.[1]

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, and crystals should begin to form.[1]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is ideal for small quantities of a compound or for compounds that are difficult to crystallize by other methods.[1][2]

  • Preparation: Dissolve the pyrimidine derivative in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a small vial).

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[3]

  • Diffusion and Crystallization: The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing gradual crystallization.[3]

  • Monitoring: Monitor the setup over time until crystals of a suitable size have formed.

Visualizations

G Troubleshooting Crystallization Workflow start Start Crystallization Experiment observe Observe Outcome After Cooling start->observe crystals Well-formed Crystals observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem oil_out 'Oiling Out' observe->oil_out Problem poor_crystals Poor Quality Crystals observe->poor_crystals Problem end Successful Crystallization crystals->end troubleshoot_no_crystals Troubleshoot: - Increase Concentration - Change Solvent - Induce Nucleation no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Use Less Polar Solvent - Cool Slower - Purify Sample oil_out->troubleshoot_oil troubleshoot_poor Troubleshoot: - Decrease Supersaturation - Purify Sample - Change Solvent poor_crystals->troubleshoot_poor retry Retry Crystallization troubleshoot_no_crystals->retry troubleshoot_oil->retry troubleshoot_poor->retry retry->start

Caption: Troubleshooting workflow for common crystallization issues.

G Anti-Solvent Vapor Diffusion Setup cluster_container Sealed Outer Container cluster_vial Inner Vial solution Solution of Pyrimidine Derivative in 'Good' Solvent anti_solvent 'Anti-Solvent' (e.g., Hexane, Ether) anti_solvent->solution Vapor Diffusion diffusion Vapor Diffusion arrow

Caption: Diagram of an anti-solvent vapor diffusion crystallization setup.

References

Technical Support Center: Purification of 4,6-dihydroxy-5-formylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,6-dihydroxy-5-formylpyrimidine crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 4,6-dihydroxypyrimidine, residual formylating agents, and side-products from the formylation reaction. Over-formylation or degradation of the pyrimidine ring under harsh reaction conditions can also contribute to impurities.

Q2: How can I remove unreacted 4,6-dihydroxypyrimidine from my product?

A2: Unreacted 4,6-dihydroxypyrimidine can often be removed by careful recrystallization. Since the solubility profile of the starting material and the formylated product may differ, a carefully selected solvent system can effectively separate the two. Additionally, column chromatography can be employed for more challenging separations.

Q3: Is this compound sensitive to pH?

A3: Yes, pyrimidine derivatives with hydroxyl groups can exhibit different solubilities and stabilities at various pH values. The hydroxyl groups can be deprotonated in basic conditions, forming salts that are often more soluble in aqueous solutions. Conversely, in acidic conditions, the nitrogen atoms in the pyrimidine ring can be protonated.[1] It is advisable to perform small-scale stability tests at different pH values before attempting a large-scale purification.

Q4: What are suitable recrystallization solvents for this compound?

A4: While specific solvent data for this compound is limited, you can screen a range of solvents from polar to non-polar. Given the polar nature of the molecule, solvents like water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate could be effective. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Q5: Can I use column chromatography for purification?

A5: Yes, column chromatography is a viable technique. Normal-phase silica gel chromatography can be used, but given the polar nature of the compound, it may adhere strongly to the silica. In such cases, using a polar mobile phase, potentially with a small amount of acid (like acetic acid) or base (like triethylamine) can help with elution. Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient is also a suitable option for polar compounds.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The compound is significantly soluble in the crystallization solvent even at low temperatures.- Test a variety of anti-solvents to precipitate the product from a solution. - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) before filtration. - Minimize the volume of cold solvent used for washing the crystals.
Product remains on the chromatography column The compound is too polar for the selected stationary and mobile phases.- For normal-phase silica gel, gradually increase the polarity of the mobile phase. Adding a small amount of acetic acid or methanol to the eluent can help. - Consider using reverse-phase chromatography where polar compounds elute earlier.
Product loss during work-up The product has some solubility in the aqueous layer during extraction.- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent impurity peak in HPLC/TLC The impurity has a similar polarity to the product.- Optimize the mobile phase for better separation. For column chromatography, a shallower gradient may be necessary. - Try a different stationary phase (e.g., alumina instead of silica, or a different type of reverse-phase column). - Consider a different purification technique, such as recrystallization from a different solvent system.
Product discoloration The compound may be unstable and degrading during purification.- Avoid high temperatures during solvent evaporation. - Purify under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. - Check the pH of your solutions; extreme pH can sometimes cause degradation.
Broad or tailing peaks in chromatography The compound is interacting strongly with the stationary phase.- Add a modifier to the mobile phase. For acidic compounds on silica, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. - Ensure the sample is fully dissolved and not overloaded on the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (Normal Phase)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the product an Rf value of approximately 0.2-0.4. A common starting point could be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the determined mobile phase. If a gradient is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in suitable solvent Crude->Dissolve Recrystallize Recrystallization Dissolve->Recrystallize Chromatography Column Chromatography Dissolve->Chromatography Alternative Filter Filter and Wash Recrystallize->Filter Pure_Solid Pure Solid Product Filter->Pure_Solid Mother_Liquor Mother Liquor (contains impurities) Filter->Mother_Liquor impurities Fractions Collect Fractions Chromatography->Fractions Combine_Pure Combine Pure Fractions Fractions->Combine_Pure Evaporate Solvent Evaporation Combine_Pure->Evaporate Evaporate->Pure_Solid

Caption: General purification workflow for this compound.

Troubleshooting_Purity Start Impure Product Detected Check_TLC Analyze by TLC/HPLC Start->Check_TLC Single_Impurity Single Major Impurity? Check_TLC->Single_Impurity Multiple_Impurities Multiple Impurities? Check_TLC->Multiple_Impurities Recrystallize Attempt Recrystallization with different solvent Single_Impurity->Recrystallize Yes Column Perform Column Chromatography Single_Impurity->Column No Multiple_Impurities->Column Yes Pure Pure Product Recrystallize->Pure Optimize_Column Optimize Chromatography Conditions (solvent, gradient) Column->Optimize_Column Check_Stability Check for on-column degradation Optimize_Column->Check_Stability Check_Stability->Pure

Caption: Troubleshooting logic for improving product purity.

References

Technical Support Center: Optimizing Malonate and Formamide Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the condensation reaction of malonates and formamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation reaction between a dialkyl malonate and formamide?

The primary product is typically a dialkyl aminomethylene malonate. This reaction is a variation of the Knoevenagel condensation, where formamide acts as the source of the aminomethylene group.

Q2: What is the general mechanism for this reaction?

The reaction proceeds through a Knoevenagel condensation mechanism. A basic catalyst deprotonates the active methylene group of the dialkyl malonate to form a carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of formamide. Subsequent dehydration leads to the formation of the aminomethylene malonate.

Q3: What are the key factors influencing the yield and purity of the product?

Several factors can significantly impact the success of the condensation:

  • Choice of Catalyst: Both basic and acidic catalysts can be employed. Basic catalysts, such as sodium ethoxide or piperidine, are commonly used to facilitate the initial deprotonation of the malonate.

  • Reaction Temperature: The optimal temperature can vary depending on the specific reactants and catalyst used. Generally, moderate heating is required to drive the reaction to completion.

  • Solvent: Polar aprotic solvents like DMSO or polar protic solvents such as ethanol are often used. The choice of solvent can influence reactant solubility and reaction rate.

  • Stoichiometry of Reactants: The molar ratio of malonate to formamide can affect the reaction equilibrium and minimize side reactions. An excess of one reactant may be beneficial in certain cases.

Troubleshooting Guide

Low Product Yield

Issue: The yield of the desired aminomethylene malonate is lower than expected.

Potential CauseRecommended Solution
Inefficient Catalyst Use a fresh, anhydrous catalyst. For basic catalysis, ensure the base is strong enough to deprotonate the malonate. Consider screening different catalysts (e.g., sodium ethoxide, piperidine, ammonium acetate).
Suboptimal Temperature Optimize the reaction temperature. If the reaction is slow, a moderate increase in temperature may improve the rate and yield. Monitor for potential side product formation at higher temperatures.
Inappropriate Solvent Ensure the reactants are fully soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent (e.g., from ethanol to DMSO).
Reaction Equilibrium The condensation reaction produces water, which can inhibit the forward reaction. Consider removing water as it forms, for example, by azeotropic distillation if the solvent is suitable.
Impure Reactants Use high-purity dialkyl malonate and formamide. Impurities can interfere with the catalyst or lead to unwanted side reactions.
Formation of Side Products

Issue: The final product is contaminated with significant amounts of impurities.

Potential Side ProductFormation MechanismMitigation Strategy
Bis-adduct Reaction of a second molecule of malonate with the product. This is more likely with formaldehyde than formamide but can still occur under certain conditions.Adjust the stoichiometry to use a slight excess of the malonate. Monitor the reaction progress by TLC or GC to stop it before significant bis-adduct formation.
Hydrolysis Products If water is present, the ester groups of the malonate or the product can be hydrolyzed, especially under basic or acidic conditions.Use anhydrous reactants and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation of Malonate Under strongly basic conditions, malonate can undergo self-condensation.Use a milder base or carefully control the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomethylene Malonate

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium ethoxide (catalyst)

  • Anhydrous ethanol (solvent)

  • Hexane (for extraction)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) to the solution and stir.

  • Add formamide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with hexane.

  • Wash the combined organic layers with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Aminomethylene Malonate

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium EthoxideEthanol78675-85
PiperidineToluene110860-70
Ammonium AcetateAcetic Acid1001250-60

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Catalyst in Solvent B Add Malonate A->B C Add Formamide B->C D Heat to Reflux C->D E Monitor by TLC D->E F Solvent Removal E->F Reaction Complete G Aqueous Workup & Extraction F->G H Drying & Concentration G->H I Vacuum Distillation or Recrystallization H->I J Final Product I->J Troubleshooting_Logic Start Low Yield or Impure Product Catalyst Check Catalyst Activity & Concentration Start->Catalyst Temp Optimize Reaction Temperature Start->Temp Solvent Evaluate Solvent Choice Start->Solvent Stoichiometry Adjust Reactant Stoichiometry Start->Stoichiometry Water Ensure Anhydrous Conditions Start->Water Purification Optimize Purification Method Start->Purification Success Improved Yield & Purity Catalyst->Success Temp->Success Solvent->Success Stoichiometry->Success Water->Success Purification->Success

Technical Support Center: Synthesis of 4,6-dihydroxy-5-formylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-formylpyrimidine. The primary focus is on identifying and mitigating side reactions associated with the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis is typically achieved through the Vilsmeier-Haack reaction. This involves the formylation of the starting material, 4,6-dihydroxypyrimidine, using a Vilsmeier reagent. The Vilsmeier reagent is generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Q2: What are the most common potential side reactions in this synthesis?

A2: While the Vilsmeier-Haack reaction can be quite specific, several side reactions can potentially occur, leading to impurities and reduced yields. These include:

  • Incomplete Formylation: The reaction may not go to completion, leaving unreacted 4,6-dihydroxypyrimidine.

  • Chlorination of Hydroxyl Groups: A potential side reaction is the replacement of one or both hydroxyl groups on the pyrimidine ring with chlorine atoms to form chloro- or dichloro-pyrimidine derivatives. However, studies on similar substrates like 2-methylpyrimidine-4,6-diol have shown that this substitution may not occur under controlled conditions.

  • Di-formylation: Although less common for this substrate due to the deactivating effect of the first formyl group, there is a possibility of a second formylation occurring, particularly under harsh reaction conditions or with an excess of the Vilsmeier reagent.

  • Polymerization/Degradation: The acidic and high-temperature conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the starting material or product, resulting in the formation of polymeric tars or other undefined byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system, such as methanol/dichloromethane (1:9), can be used to separate the starting material, product, and potential byproducts. The spots can be visualized under UV light.

Q4: What is the typical work-up procedure for this reaction?

A4: A common work-up procedure involves quenching the reaction mixture by pouring it onto ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde and also deactivates any remaining Vilsmeier reagent. The precipitated product can then be collected by filtration, washed with cold water, and dried.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation, with starting material remaining. 1. Insufficient Vilsmeier reagent: The stoichiometry of DMF and POCl₃ may be incorrect, or the reagent may have decomposed. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solubility of starting material: 4,6-dihydroxypyrimidine may not be sufficiently soluble in the reaction solvent.1. Ensure accurate measurement of DMF and POCl₃. Use fresh, high-quality reagents. 2. Gradually increase the reaction temperature and monitor the progress by TLC. A typical temperature range is 80-100°C. 3. Consider using a co-solvent to improve solubility. DMF itself can serve as a solvent.
Presence of a significant amount of chlorinated byproduct. 1. Excess POCl₃: A high concentration of phosphorus oxychloride can favor the chlorination of hydroxyl groups. 2. High reaction temperature or prolonged reaction time: Harsher conditions can promote the substitution reaction.1. Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF. 2. Optimize the reaction temperature and time. Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Formation of multiple unidentified spots on TLC, possibly indicating degradation. 1. Excessively high reaction temperature: This can lead to the decomposition of the pyrimidine ring. 2. Presence of moisture: Water can react with the Vilsmeier reagent and POCl₃, leading to side reactions and a decrease in the desired formylation.1. Maintain the reaction temperature within the optimal range. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is a dark, tarry substance. Polymerization: The reaction conditions may be too harsh, leading to the polymerization of the starting material or product.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 4,6-dihydroxypyrimidine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4,6-dihydroxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • o-Xylene, anhydrous (or other suitable solvent)

  • Ice

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, prepare the Vilsmeier reagent.

  • To the flask, add anhydrous DMF. Cool the flask in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • To this cooled mixture, add a suspension of 4,6-dihydroxypyrimidine in an anhydrous solvent (e.g., o-xylene or DMF).

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 80-100°C.

  • Maintain the reaction at this temperature for 5-7 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts and DMF.

  • Dry the product under vacuum at 60°C.

Note: The optimal solvent and reaction time may vary. A study on the formylation of 2-methylpyrimidine-4,6-diol found that using DMF as the solvent resulted in a higher yield compared to benzene, 1,2-dichloroethane, and o-xylene.[1]

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of the formylation of 2-methylpyrimidine-4,6-diol, a structurally similar compound. This data can serve as a starting point for optimizing the synthesis of this compound.

SolventReaction Time (h)Temperature (°C)Yield (%)
Benzene6Reflux41
1,2-Dichloroethane78045
o-Xylene710049
DMF58061
Data adapted from a study on the formylation of 2-methylpyrimidine-4,6-diol.[1]

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_of_4_6_dihydroxy_5_formylpyrimidine Start 4,6-dihydroxypyrimidine Product This compound Start->Product Main Reaction Side_Product1 Chlorinated Byproduct Start->Side_Product1 Side Reaction (Excess POCl₃, High Temp.) Side_Product3 Degradation Products Start->Side_Product3 Side Reaction (High Temp.) Reagent Vilsmeier Reagent (DMF/POCl₃) Side_Product2 Di-formylated Byproduct Product->Side_Product2 Side Reaction (Harsh Conditions)

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Chlorination Chlorination Observed? Incomplete_Reaction->Chlorination No Optimize_Temp_Time Increase Temperature/Time Incomplete_Reaction->Optimize_Temp_Time Yes Degradation Degradation/Tarry Product? Chlorination->Degradation No Optimize_Stoichiometry Adjust POCl₃ Stoichiometry Chlorination->Optimize_Stoichiometry Yes Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Yes End Improved Synthesis Degradation->End No Optimize_Temp_Time->End Optimize_Stoichiometry->End Lower_Temp->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Resolving peak tailing in HPLC analysis of dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help you resolve peak tailing issues encountered during the HPLC analysis of dihydroxypyrimidines.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for dihydroxypyrimidines.

Initial Assessment:

Before proceeding, it is crucial to determine if the peak tailing is a recent development or a persistent issue with the method. Reviewing historical system suitability data can provide valuable insights.[4] A USP Tailing Factor (Tf) greater than 1.2 is generally considered significant, while a value exceeding 2.0 is often unacceptable for precise analytical methods.[4]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Start cluster_1 Initial Checks cluster_2 System & Column Issues cluster_3 Method & Analyte-Specific Issues cluster_4 Resolution start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_sample Is the sample properly prepared? system_issue Potential System Issue: - Extra-column volume - Detector issue check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Tailing check_all_peaks->analyte_specific No replace_column Replace Column system_issue->replace_column column_issue Potential Column Issue: - Column void/blockage - Column contamination resolved Peak Tailing Resolved replace_column->resolved check_mobile_phase Check Mobile Phase pH and Buffer Strength analyte_specific->check_mobile_phase check_column_chem Review Column Chemistry check_mobile_phase->check_column_chem optimize_method Optimize Method: - Adjust pH - Increase buffer strength - Use end-capped column check_column_chem->optimize_method optimize_method->resolved

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Potential Causes and Solutions:

The following table summarizes common causes of peak tailing and their corresponding solutions.

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions Dihydroxypyrimidines, being polar and often basic, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][5][6] This is a primary cause of peak tailing for such compounds.- Adjust Mobile Phase pH: Lowering the pH to around 2-3 protonates the silanol groups, minimizing their interaction with basic analytes.[1][2][4] - Use End-Capped Columns: These columns have residual silanol groups chemically bonded with a less polar group, reducing secondary interactions.[2][5][6] - Increase Buffer Strength: A higher buffer concentration (20-50 mM) can help to mask residual silanol activity.[4][6][7]
Improper Mobile Phase pH If the mobile phase pH is close to the pKa of the dihydroxypyrimidine, a mix of ionized and unionized forms can exist, causing peak distortion.[5][8][9]- Adjust pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa to maintain a consistent ionic form.[10]
Column Issues Physical problems with the column can lead to peak distortion for all analytes.- Column Void: A void at the column inlet can cause peak tailing.[6] Consider replacing the column or using a guard column to protect the analytical column.[4][6] - Column Contamination: Strongly retained impurities from the sample matrix can accumulate on the column, causing peak tailing.[6] Flush the column with a strong solvent or replace it if necessary.[4]
Extra-Column Effects Excessive volume between the injector and the detector can cause band broadening and peak tailing.- Minimize Tubing Length: Use narrow-bore tubing and keep the length to a minimum.[3][5] - Check Connections: Ensure all fittings are properly made to avoid dead volume.[3]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6]- Dilute the Sample: Reduce the sample concentration and re-inject.[6]
Trace Metal Contamination Metal ions in the silica matrix can interact with analytes, causing peak tailing.[1]- Use High-Purity Silica Columns: Modern, high-purity (Type B) silica columns have lower metal content.[1] - Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can be beneficial.[7]

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing more common for dihydroxypyrimidines?

A1: Dihydroxypyrimidines are polar molecules and often possess basic functional groups. This makes them susceptible to secondary interactions with residual acidic silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[2][5][6]

Q2: How does lowering the mobile phase pH help to reduce peak tailing for basic compounds like dihydroxypyrimidines?

A2: Lowering the mobile phase pH (typically to pH 2-3) protonates the acidic silanol groups on the stationary phase.[1][2][4] This reduces their ability to interact with the protonated basic analyte through ion exchange, leading to more symmetrical peaks.

Q3: What is an end-capped column and how does it prevent peak tailing?

A3: An end-capped column is a type of reversed-phase column where the residual, unreacted silanol groups on the silica surface have been chemically bonded with a small, non-polar group (e.g., a trimethylsilyl group).[2][5][6] This "capping" blocks the polar silanol groups, minimizing their interaction with polar analytes like dihydroxypyrimidines and thus reducing peak tailing.[2][6]

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While pH and column chemistry are often the primary factors, the organic modifier can affect the solvation of the analyte and the stationary phase, which can in turn impact secondary interactions. It is worthwhile to evaluate both acetonitrile and methanol during method development.[5]

Q5: My peak tailing appeared suddenly. What should I check first?

A5: If peak tailing appears suddenly, it is often due to a physical problem with the system or column, rather than a fundamental issue with the method chemistry. Check for the following:

  • Column Contamination: A buildup of sample matrix on the column is a common cause.[3][6] Try flushing the column with a strong solvent.

  • Column Void: A void may have formed at the column inlet.[6]

  • System Leak: Check for any leaks in the system.

  • Guard Column: If you are using a guard column, it may be contaminated and need replacement.

Q6: What is the role of a guard column in preventing peak tailing?

A6: A guard column is a short, disposable column placed before the main analytical column. It helps to protect the analytical column from strongly retained or particulate matter in the sample, which can cause contamination and physical damage to the column bed, both of which can lead to peak tailing.[4][6] Regular replacement of the guard column can extend the life of the more expensive analytical column and maintain good peak shape.

Experimental Protocol: Example HPLC Method for Dihydroxypyrimidine Analysis

This protocol provides a starting point for the HPLC analysis of a dihydroxypyrimidine. Optimization will likely be required for specific analytes and matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the dihydroxypyrimidine standard or sample in a suitable solvent (e.g., a mixture of water and organic modifier similar to the mobile phase).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector.
Column C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Isocratic elution with a mixture of phosphate buffer (pH 3.0, 25 mM) and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at an appropriate wavelength for the dihydroxypyrimidine (e.g., 254 nm).

3. Data Analysis:

  • Integrate the peak of interest and calculate the tailing factor. A value close to 1.0 is ideal.

  • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualizing Secondary Interactions

The following diagram illustrates how secondary interactions between a dihydroxypyrimidine and the stationary phase can lead to peak tailing.

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Desired Interaction (Reversed-Phase) cluster_2 Undesired Secondary Interaction cluster_3 Resulting Peak Shape analyte1 Dihydroxypyrimidine c18 C18 Chain analyte1->c18 Hydrophobic Interaction good_peak Symmetrical Peak analyte2 Dihydroxypyrimidine (Basic Site) silanol Ionized Silanol Group (SiO-) analyte2->silanol Ionic Interaction bad_peak Tailing Peak

Caption: Secondary interactions leading to peak tailing.

References

Technical Support Center: 4,6-Dihydroxypyrimidine Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4,6-dihydroxypyrimidine in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4,6-dihydroxypyrimidine?

A1: 4,6-Dihydroxypyrimidine is a yellow to pale yellow crystalline powder with limited solubility in many common solvents at room temperature.[1][2] It is characterized by a high melting point, exceeding 300°C.[1][3][4] Its aqueous solubility is approximately 2.5 g/L at 20°C.[5] The compound shows increased solubility in hot water, ammonia, and other alkaline solutions.[5][6] It is generally considered insoluble in alcohol and ether.[5]

Q2: I am having trouble dissolving 4,6-dihydroxypyrimidine in my aqueous buffer for a bioassay. What are my options?

A2: Difficulty in dissolving 4,6-dihydroxypyrimidine in aqueous buffers is a common issue due to its low water solubility. Several strategies can be employed to enhance its solubility, including pH adjustment, the use of co-solvents, and gentle heating. For detailed protocols, please refer to the "Experimental Protocols" section below.

Q3: Can I use DMSO to dissolve 4,6-dihydroxypyrimidine? What is the maximum recommended concentration?

A3: Yes, Dimethyl sulfoxide (DMSO) can be used to dissolve 4,6-dihydroxypyrimidine. A solubility of up to 16.67 mg/mL (148.72 mM) in DMSO has been reported, which may require ultrasonication and heating to 60°C to achieve.[7][8] It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can significantly impact solubility.[7][8] For cell-based assays, it is important to determine the final concentration of DMSO your assay can tolerate, as it can be toxic to cells at higher concentrations.

Q4: Will adjusting the pH of my buffer help improve solubility?

A4: Yes, adjusting the pH can significantly improve the solubility of 4,6-dihydroxypyrimidine. Since it is soluble in alkaline solutions, increasing the pH of your buffer will enhance its solubility.[5][6] This is due to the deprotonation of the hydroxyl groups.[6] However, it is critical to ensure the final pH of your stock solution and the final assay conditions are compatible with your biological system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The compound is crashing out of solution due to the lower solubility in the aqueous environment.Decrease the concentration of your stock solution. Increase the percentage of co-solvent in the final assay medium (if tolerated by the assay). Consider using a different solubilization strategy, such as pH adjustment or the use of surfactants.
Compound does not fully dissolve even with co-solvents. The concentration of the compound exceeds its solubility limit in the chosen solvent system.Try gentle heating and sonication to aid dissolution. If the compound still does not dissolve, a lower concentration may be necessary, or a different co-solvent or solubilization technique should be explored.
Inconsistent results between experiments. Variability in the preparation of the compound stock solution. The age or quality of the solvent (e.g., hygroscopic DMSO) could be a factor.Prepare fresh stock solutions for each experiment. Use high-purity, anhydrous solvents from a reliable source. Ensure complete dissolution of the compound before use.

Data Presentation

Table 1: Solubility of 4,6-Dihydroxypyrimidine in Various Solvents

Solvent Solubility Conditions Reference
Water2.5 g/L20°C[5]
Hot WaterSolubleElevated Temperature[5]
Ammonia & Alkaline SolutionsSolubleBasic pH[5][6]
Alcohol (e.g., Ethanol)InsolubleRoom Temperature[5]
EtherInsolubleRoom Temperature[5]
DMSO16.67 mg/mL (148.72 mM)Ultrasonic, warming, and heating to 60°C may be required.[7][8]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Weigh the desired amount of 4,6-dihydroxypyrimidine in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • If necessary, gently warm the solution to 37-60°C until the compound is fully dissolved.[7][8]

  • Allow the solution to cool to room temperature before use.

  • For bioassays, dilute the stock solution into your aqueous buffer or cell culture medium. It is recommended to perform serial dilutions to minimize precipitation.

Protocol 2: Solubilization by pH Adjustment

  • Prepare a stock solution of a suitable base, such as 1 M NaOH.

  • Prepare your desired buffer for the bioassay.

  • Add the solid 4,6-dihydroxypyrimidine to the buffer.

  • While stirring, slowly add small increments of the base solution to the buffer containing the compound.

  • Monitor the pH of the solution and continue to add base until the compound is fully dissolved.

  • Adjust the pH of the final solution to the desired value for your bioassay using a suitable acid (e.g., 1 M HCl). Be aware that the compound may precipitate if the pH is lowered significantly.

  • Sterile filter the final solution before use.

Visualizations

Solubilization_Workflow start Start: Undissolved 4,6-dihydroxypyrimidine check_solvent Select Solvent System start->check_solvent dmso Use DMSO check_solvent->dmso Organic Co-solvent ph_adjust Use pH Adjustment check_solvent->ph_adjust Aqueous Buffer heat_sonicate Apply Gentle Heat and/or Sonication dmso->heat_sonicate ph_adjust->heat_sonicate dissolved Compound Dissolved heat_sonicate->dissolved Yes troubleshoot Troubleshoot: - Lower Concentration - Try Alternative Method heat_sonicate->troubleshoot No precipitation Precipitation Occurs? dissolved->precipitation precipitation->troubleshoot Yes end Proceed with Bioassay precipitation->end No troubleshoot->check_solvent

Caption: Decision workflow for solubilizing 4,6-dihydroxypyrimidine.

This guide provides a starting point for addressing the solubility of 4,6-dihydroxypyrimidine. The optimal method will depend on the specific requirements of your bioassay. Always perform small-scale pilot experiments to determine the best solubilization strategy for your experimental conditions.

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized pyrimidine analogs. The content is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My synthesized pyrimidine analog shows low or no bioactivity. What are the most common reasons?

Low bioactivity is a frequent challenge that can arise from multiple factors, spanning from the compound's intrinsic properties to the specifics of the experimental setup. A systematic evaluation is key to identifying the root cause.[1] The primary areas to investigate include:

  • Compound Integrity and Purity: The actual structure, purity, and stability of your synthesized analog may not be what you assume. Impurities can interfere with the assay or the compound may have degraded.

  • Compound Properties: Physicochemical characteristics like poor solubility or a tendency to aggregate in aqueous media can prevent the compound from reaching its biological target in sufficient concentration.[1][2]

  • Assay-Related Issues: The biological assay itself may be unsuitable for your compound, or technical errors could be compromising the results. This includes using incorrect concentrations, incubation times, or inappropriate controls.[3][4]

  • Structure-Activity Relationship (SAR): The specific structural features of your analog may not be optimal for binding to the intended biological target. Even minor chemical modifications can significantly alter a compound's potency.[5][6]

Q2: How can I confirm the purity and structural integrity of my compound?

Verifying the identity and purity of your synthesized pyrimidine analog is a critical first step. A compound with a purity level below 95% is often not recommended for biological assays.[1]

  • Structural Confirmation: Use techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm that the synthesized structure matches the intended molecule.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. An ideal chromatogram will show a single, sharp peak. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used simultaneously to confirm the mass of the primary peak, ensuring it corresponds to your compound.[1][7]

Q3: My compound has poor solubility in aqueous media. How does this affect bioactivity and how can I improve it?

Poor aqueous solubility is a very common reason for observing artificially low bioactivity. If a compound is not fully dissolved in the assay medium, its effective concentration is much lower than the nominal concentration, leading to inaccurate and poorly reproducible results.[1][2][8]

Impact of Poor Solubility:

  • Precipitation: The compound can crash out of solution, especially when diluting from a high-concentration stock (e.g., in DMSO) into an aqueous assay buffer.

  • Inaccurate Potency: The measured IC50 or EC50 values will be erroneously high, masking the true potency of the compound.

Solutions to Improve Solubility:

  • Co-solvents: Use a minimal amount (typically <1%) of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the compound before performing serial dilutions in the final aqueous buffer.[1][2]

  • pH Adjustment: For pyrimidine analogs with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[2]

  • Formulation Strategies: For in vivo studies, consider formulation approaches using excipients such as cyclodextrins or surfactants to enhance bioavailability.

  • Structural Modification: If solubility remains a persistent issue across a series of analogs, it may be necessary to introduce more polar functional groups into the molecular structure through medicinal chemistry efforts.[9]

Q4: Could my pyrimidine analog be unstable under the assay conditions?

Compound instability can lead to a time-dependent loss of active compound, resulting in diminished bioactivity. The pyrimidine ring itself can be susceptible to degradation under certain conditions.[2]

Factors Affecting Stability:

  • pH: Some pyrimidine derivatives are unstable in acidic environments.[2]

  • Light: The pyrimidine ring can undergo photolytic decomposition when exposed to UV light. It is advisable to protect compounds from prolonged light exposure.[2]

  • Temperature: Elevated temperatures during long incubation periods can lead to degradation.

  • Reactive Moieties: Certain functional groups on your analog may be chemically reactive with components of the assay buffer or media.

Troubleshooting Stability: You can assess the stability of your compound by incubating it in the assay buffer under the exact experimental conditions (temperature, time, light exposure) and then analyzing the sample using HPLC. A decrease in the peak area corresponding to the parent compound over time indicates instability.[7]

Q5: My bioactivity results are not reproducible. What are some possible causes?

Lack of reproducibility is a significant red flag in experimental biology. The causes can range from simple technical errors to more complex compound behaviors.

  • Compound Aggregation: Some compounds form aggregates at higher concentrations, which can lead to non-specific inhibition and erratic results. This can often be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7]

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to large variations in the final compound concentrations. Always use calibrated pipettes.[3][10]

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell passage number can all contribute to variability.[3][10]

  • Reagent Quality: Ensure all reagents, buffers, and cell culture media are fresh and have been stored correctly. Thaw all components completely and mix gently before use.[3]

Q6: The structure and purity of my analog are confirmed, but it's still inactive. What structural factors could be at play?

If the compound is pure, stable, and soluble, the lack of activity is likely due to its specific chemical structure being unsuitable for interacting with the biological target. This is a question of the Structure-Activity Relationship (SAR).

  • Target Binding: The pyrimidine ring's ability to form hydrogen bonds is often key to its biological activity. The specific placement and nature of substituents at the 2, 4, 5, and 6 positions dramatically influence how the molecule fits into the target's binding pocket.[11][12]

  • Pharmacophore Mismatch: Your analog may be missing a critical functional group required for binding or may have a steric clash that prevents it from binding effectively. For example, in one study, introducing two fluorine atoms into a phenyl ring on a pyrimidine scaffold enhanced FGFR3 inhibitory activity.[9]

  • Bioisosteric Replacements: The pyrimidine ring often acts as a bioisostere for other aromatic systems like a phenyl ring.[11] The specific electronic and steric properties of your analog might not be a good match for the target compared to more active compounds.

Troubleshooting Guides

Guide 1: Systematic Workflow for Troubleshooting Low Bioactivity

This workflow provides a logical, step-by-step process to diagnose the cause of low bioactivity in your pyrimidine analogs.

G start Start: Low/No Bioactivity Observed check_purity Step 1: Verify Compound Integrity - Confirm Structure (NMR, MS) - Check Purity (>95% via HPLC) start->check_purity purity_ok Purity & Structure OK? check_purity->purity_ok resynthesize Action: Resynthesize or Re-purify Compound purity_ok->resynthesize No check_solubility Step 2: Assess Solubility - Visually inspect for precipitation - Test in assay buffer purity_ok->check_solubility Yes resynthesize->check_purity solubility_ok Solubility OK? check_solubility->solubility_ok improve_solubility Action: - Use co-solvent (e.g., <1% DMSO) - Adjust pH - Add detergent (for aggregation) solubility_ok->improve_solubility No check_assay Step 3: Review Assay Protocol - Check controls (positive/negative) - Verify reagent concentrations - Confirm incubation times/temps solubility_ok->check_assay Yes improve_solubility->check_solubility assay_ok Assay Protocol OK? check_assay->assay_ok optimize_assay Action: Optimize Assay Conditions (e.g., enzyme/substrate conc.) assay_ok->optimize_assay No check_sar Step 4: Consider SAR - Compare structure to known  active analogs - Is it a plausible binder? assay_ok->check_sar Yes optimize_assay->check_assay conclusion Conclusion: Analog likely has intrinsically low potency for this target. Consider structural redesign. check_sar->conclusion

Caption: A step-by-step workflow for diagnosing low bioactivity.

Data Presentation: Comparative Bioactivity of Pyrimidine Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against common cancer cell lines and kinases. This data can serve as a benchmark for your own results.

Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/Derivative IC50 (µM) Reference
Curcumin-pyrimidine analog 3g 0.61 ± 0.05 [13]
Pyrido[2,3-d]pyrimidine 1n 2.18 ± 0.93 [5]
Curcumin-pyrimidine analog 3b 4.95 ± 0.94 [13]
Pyrimidine-tethered chalcone (B-4) 6.70 ± 1.02 [13]
Thienopyrimidine derivative 2 0.013 [13]

| Thienopyrimidine derivative 3 | 0.023 |[13] |

Table 2: IC50 Values of Pyrimidine-Sulfonamide Hybrids against Colon Cancer Cell Lines (HCT-116)

Compound/Derivative IC50 (µM) Reference
Doxorubicin (Reference) 3.30 [14]
Hybrid 3a 5.66 [14]
Hybrid 3b 9.59 [14]
5-Fluorouracil (Reference) 37.22 [14]

| Hybrid 9a | 9.64 |[14] |

Table 3: Inhibitory Activity of Pyrimidine Analogs against Various Kinases

Compound Target Kinase IC50 (nM) Reference
Bis-anilino pyrimidine 1 PAK1 100 [15]
Bis-anilino pyrimidine 8 PAK1 3 [15]
Pyrazolo[3,4-d]pyrimidine 12 BTK 4.2 [16]
Pyrazolo[3,4-d]pyrimidine 19 CDK2 6800 [16]

| Pyrazolo[3,4-d]pyrimidine 50 | PI3Kα | 2.6 |[16] |

Key Signaling Pathways Targeted by Pyrimidine Analogs

Many pyrimidine analogs function by inhibiting key enzymes, particularly protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrimidine Analog (Kinase Inhibitor) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: A simplified kinase signaling pathway (e.g., PI3K/Akt/mTOR).

Another common target is the de novo pyrimidine biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA.[17][18] Cancer cells, due to their rapid division, are often heavily reliant on this pathway.[17]

G precursors Glutamine + CO2 + ATP carbamoyl_p Carbamoyl Phosphate precursors->carbamoyl_p cpsii CPSII dihydroorotate Dihydroorotate carbamoyl_p->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna dhodh DHODH inhibitor Pyrimidine Analog (e.g., Brequinar) inhibitor->orotate

Caption: The de novo pyrimidine biosynthesis pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cell Proliferation Inhibition Assay

This protocol is used to assess the effect of a pyrimidine analog on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidine analogs dissolved in sterile DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include wells with medium only (blank), cells with medium (negative control), and cells with medium and 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for measuring the activity of a kinase and the inhibitory potential of pyrimidine analogs. The assay quantifies the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide)

  • Pyrimidine analogs dissolved in DMSO

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. Prepare serial dilutions of the pyrimidine analog inhibitors.

  • Reaction Setup: In each well of the plate, add the kinase, the substrate, and the pyrimidine analog inhibitor at various concentrations. Include no-inhibitor (100% activity) and no-enzyme (background) controls.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well. The final volume is typically 5-25 µL.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.[19]

  • Reaction Termination & ATP Depletion: Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a double volume of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

References

Technical Support Center: Minimizing Byproduct Formation in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for large-scale pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Biginelli reaction, and how can they be minimized?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a widely used method for synthesizing dihydropyrimidinones (DHPMs). However, several byproducts can reduce the yield and purity of the desired product. The most prevalent byproducts include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These fluorescent byproducts can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures). To minimize DHP formation, it is crucial to control the reaction temperature; lower temperatures generally favor the Biginelli pathway.[1] The choice of catalyst can also influence selectivity.

  • Knoevenagel Condensation Products: This byproduct arises from the reaction between the aldehyde and the β-ketoester. Its formation is competitive with the main reaction and can be significant under certain conditions.

  • Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or enolizable ketones.

  • Unreacted Intermediates: Incomplete reactions can leave intermediates in the final product mixture.

To minimize these byproducts, consider optimizing the reaction temperature, catalyst, and the order of reactant addition.[1]

Q2: What are the primary side reactions in the Pinner pyrimidine synthesis, and what are the key parameters for their control?

A2: The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile route to substituted pyrimidines. However, it is sensitive to reaction conditions, and several side reactions can occur:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form byproducts like triazines.

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.

  • Hydrolysis of Intermediates: The Pinner reaction is highly susceptible to water, which can hydrolyze the amidine starting material and key intermediates.

  • Ritter-type Reaction: When using benzyl alcohols as reactants, carboxamides can form as byproducts through a competing Ritter-type reaction.

The most critical parameters to control in a Pinner synthesis are maintaining strictly anhydrous conditions, carefully managing the reaction temperature, and ensuring the purity of all reactants.[2]

Q3: What are the common challenges and potential byproducts in enzymatic pyrimidine synthesis?

A3: Enzymatic synthesis offers high selectivity and mild reaction conditions. However, challenges in large-scale applications can include:

  • Enzyme Stability and Activity: Maintaining enzyme stability and activity over long reaction times and under process conditions is crucial. Immobilization of enzymes can sometimes improve stability.

  • Substrate and Product Inhibition: High concentrations of substrates or the accumulation of the product can inhibit enzyme activity, leading to incomplete reactions.

  • Enzyme Promiscuity: Some enzymes may exhibit "promiscuous" activity, catalyzing unintended side reactions with the substrates or intermediates, leading to byproduct formation.

  • Cofactor Regeneration: Many enzymatic reactions require expensive cofactors (e.g., ATP, NAD(P)H). Efficient in-situ cofactor regeneration systems are often necessary for economic viability on a large scale.

Common byproducts can include incompletely processed intermediates or products of side reactions catalyzed by the enzyme. Troubleshooting often involves optimizing reaction conditions (pH, temperature, substrate concentration), enzyme and cofactor concentrations, and potentially protein engineering to improve enzyme stability and selectivity.

Troubleshooting Guides

Biginelli Reaction Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Desired DHPM Suboptimal catalyst or catalyst concentration.Screen different Brønsted or Lewis acid catalysts (e.g., HCl, Yb(OTf)₃, InCl₃) and optimize the loading.[3]
Incomplete reaction.Increase reaction time and monitor progress by TLC or HPLC. A moderate increase in temperature may also be beneficial.[1]
Poor reactant purity.Ensure all starting materials (aldehyde, β-ketoester, urea) are of high purity.
Significant Byproduct Formation (e.g., fluorescent spot on TLC) Hantzsch dihydropyridine formation due to high temperature.Lower the reaction temperature.[1]
Knoevenagel/Aldol condensation is favored.Use a milder catalyst. Consider changing the order of addition of reactants.
Incomplete Cyclization Insufficient activation of the carbonyl group.Increase the concentration or strength of the acid catalyst.
Steric hindrance from bulky substituents.Prolong the reaction time or consider using a more reactive 1,3-dicarbonyl compound.
Formation of Insoluble Precipitate (not the product) Polymerization of the aldehyde.Use a milder catalyst or add the aldehyde slowly to the reaction mixture.
Low solubility of an intermediate.Experiment with a different solvent system that offers better solubility for all components.
Pinner Reaction Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Presence of water leading to hydrolysis.Ensure strictly anhydrous conditions: oven-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Inactive amidine.Use freshly prepared or properly stored amidine hydrochloride.
Formation of Multiple Products Amidine self-condensation.Lower the reaction temperature and adjust the pH to disfavor self-condensation.
Formation of regioisomers with unsymmetrical dicarbonyls.If regioselectivity is poor, consider an alternative synthetic route.
Incomplete Cyclization Insufficient catalysis.Increase reaction time or temperature. Use a stronger acid or base catalyst.

Quantitative Data on Byproduct Formation

Table 1: Effect of Catalyst on Biginelli Reaction Yield
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of DHPM (%)Reference
HCl (catalytic)EthanolReflux1.5~60-70[4]
Yb(OTf)₃ (10)Solvent-free1001>90[3]
InCl₃ (10)AcetonitrileReflux885-95[3]
Copper Nanoparticles[bmim]BF₄Room Temp0.25>90[5]
None (Ball Milling)Solvent-freeRoom Temp0.5>98[6]
Table 2: Effect of Temperature on Biginelli Reaction Yield
CatalystTemperature (°C)Time (min)Yield (%)Reference
Lewis Acids (20 mol%)6060Variable[7]
Lewis Acids (20 mol%)8060Variable[7]
Lewis Acids (20 mol%)10060Optimized[7]
Zeolite-supported heteropolyacids10060up to 99[8]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction for Minimizing Byproducts

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over common byproducts.

Materials:

  • Aromatic Aldehyde (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Yb(OTf)₃ (1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mmol).

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • A precipitate of the DHPM should form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.

Protocol 2: Pinner Pyrimidine Synthesis under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis and side reactions.

Materials:

  • β-Diketone (e.g., Acetylacetone) (10 mmol)

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride) (11 mmol)

  • Sodium Ethoxide (11 mmol)

  • Anhydrous Ethanol (50 mL)

Procedure:

  • Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add amidine hydrochloride (11 mmol) and anhydrous ethanol (30 mL).

  • Stir the suspension at room temperature.

  • Carefully add sodium ethoxide (11 mmol) to the suspension. Stir for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone (10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl (aq) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Biginelli_Troubleshooting start Start: Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst If pure end_bad Persistent Issues: Consider Alternative Route check_purity->end_bad If impure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_solvent Consider Different Solvent optimize_time->change_solvent end_good Problem Solved: High Yield and Purity change_solvent->end_good If successful change_solvent->end_bad If unsuccessful

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Oven-dry all glassware prep_solvent Use anhydrous solvents prep_glass->prep_solvent prep_reagents Ensure purity of amidine and dicarbonyl prep_solvent->prep_reagents add_amidine Add amidine salt and anhydrous solvent prep_reagents->add_amidine add_base Add strong base (e.g., NaOEt) add_amidine->add_base add_dicarbonyl Add dicarbonyl compound add_base->add_dicarbonyl reflux Heat to reflux under inert atmosphere add_dicarbonyl->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with acid cool->neutralize extract Extract with organic solvent neutralize->extract purify Purify by chromatography or recrystallization extract->purify

Caption: Experimental workflow for the Pinner pyrimidine synthesis.

References

Technical Support Center: Refining Crystallographic Data for Twinned Pyrimidine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with twinned pyrimidine crystals during crystallographic data refinement.

Frequently Asked Questions (FAQs)

Q1: What is crystallographic twinning and why is it a problem for pyrimidine crystals?

A1: Crystallographic twinning occurs when two or more crystals of the same substance grow together in a symmetrical, intergrown manner.[1] This results in a diffraction pattern that is a superposition of the patterns from each individual crystal domain.[2] For pyrimidine crystals, which often have high symmetry, this can lead to overlapping reflections, making it difficult to determine the correct unit cell and space group, and ultimately hindering an accurate structure solution.[3] The refinement of a twinned crystal structure without properly accounting for the twinning can lead to high R-factors and an incorrect final model.[4]

Q2: How can I identify if my pyrimidine crystal is twinned?

A2: Several warning signs can indicate twinning in your crystal data:[5]

  • High R-factors: The R-factor, a measure of agreement between the experimental data and the calculated model, may be unusually high and resistant to improvement during refinement.[4][6]

  • Problems with Structure Solution: You may encounter difficulties in solving the crystal structure using standard methods.[7]

  • Unusual Intensity Statistics: The distribution of reflection intensities may deviate significantly from what is expected for a single crystal. A common indicator is a lower than expected value for <|E²-1|>.[5]

  • Inconsistent Symmetry: The apparent symmetry of the diffraction pattern may be higher than the true symmetry of the crystal, or the systematic absences may not be consistent with any space group.[3]

  • Software indications: Programs like PLATON (specifically the TwinRotMat routine) and phenix.xtriage can analyze your data and suggest the presence of twinning and possible twin laws.[8][9][10]

Q3: What is the difference between merohedral and non-merohedral twinning?

A3:

  • Merohedral twinning occurs when the twin lattices perfectly overlap. This is common in crystals with higher symmetry.

  • Non-merohedral twinning results in only partial overlap of the reciprocal lattices, leading to some reflections being split or broadened.[7][11]

The approach to data processing and refinement differs for each type of twinning.

Q4: What are the TWIN and BASF commands in SHELXL?

A4: In the SHELXL refinement program, TWIN and BASF are key instructions for handling twinned data:

  • TWIN : This command defines the twin law, which is a matrix that relates the crystallographic orientations of the different twin domains.[2][12]

  • BASF : This command allows for the refinement of the twin component fractions (batch scale factors), representing the relative volumes of each twin domain in the crystal.[8][13]

Q5: What is the HKLF 5 format?

A5: The HKLF 5 format is a special reflection file format used in SHELXL for refining non-merohedrally twinned crystals where reflections from different domains may partially or fully overlap.[14][15] This format explicitly lists the contributions of each twin domain to a measured reflection, allowing for a more accurate refinement than is possible with the standard HKLF 4 format.[11]

Troubleshooting Guides

Problem 1: My refinement has stalled at a high R-factor (e.g., >15%) and the electron density map is poor.

This is a strong indication of unaddressed twinning.

  • Logical Troubleshooting Workflow:

    Start High R-factor & Poor Electron Density CheckStats Check Intensity Statistics (<|E²-1|> value) Start->CheckStats RunPlaton Run PLATON (TwinRotMat) CheckStats->RunPlaton Low Value CheckNonMero Check for Non-Merohedral Twinning (Split Reflections) CheckStats->CheckNonMero Normal Value FindTwinLaw Identify Potential Twin Law RunPlaton->FindTwinLaw RefineTwin Re-refine with TWIN and BASF in SHELXL (HKLF 4) FindTwinLaw->RefineTwin Success Improved R-factor & Clear Electron Density RefineTwin->Success GenHKLF5 Generate HKLF 5 Data File CheckNonMero->GenHKLF5 Split Reflections Observed RefineHKLF5 Re-refine with HKLF 5 in SHELXL GenHKLF5->RefineHKLF5 RefineHKLF5->Success

    Troubleshooting high R-factors.
  • Solutions:

    • Analyze Data for Twinning: Use software like PLATON's TwinRotMat to analyze your reflection data for potential twinning and to suggest a twin law.[8][9]

    • Merohedral Twin Refinement: If merohedral twinning is suspected, introduce the TWIN and BASF commands into your SHELXL instruction file (.ins). The TWIN command will apply the suspected twin law, and BASF will refine the fractional contribution of the minor twin component.[2][13]

    • Non-Merohedral Twin Refinement: If you observe split reflections, you likely have non-merohedral twinning. In this case, you will need to generate an HKLF 5 reflection file that correctly accounts for the overlapping intensities.[11][16] This can often be done during data integration or with specialized software. Refine your structure using this HKLF 5 file in SHELXL.

Problem 2: The space group seems ambiguous, and the structure solution fails.

Twinning can sometimes make a lower symmetry space group appear to have higher symmetry.

  • Solutions:

    • Re-evaluate Space Group: Carefully re-examine the systematic absences and intensity statistics. Consider the possibility of a lower symmetry space group that is consistent with the molecular geometry of pyrimidines.

    • Attempt Solution in Lower Symmetry: Try to solve the structure in a lower symmetry space group. If a reasonable partial structure can be found, twinning may be the reason for the apparent higher symmetry.

    • Use Twinning Detection Tools: As with high R-factors, use tools like PLATON to check for twinning, as this is a common cause of space group ambiguity.[10]

Data Presentation

The impact of twin refinement on the quality of the crystallographic data can be significant. The following table illustrates typical improvements in refinement statistics for a twinned organic crystal after applying a twin law in SHELXL.

ParameterBefore Twin RefinementAfter Twin RefinementTypical Target Value
R1 0.1850.045< 0.05
wR2 0.4500.110< 0.12
Goodness of Fit (GooF) 1.951.05~ 1.0
Twin Fraction (BASF) N/A0.420.0 - 0.5
Largest Diff. Peak (eÅ⁻³) 1.520.25< 1.0
Largest Diff. Hole (eÅ⁻³) -1.21-0.30> -1.0

Note: These values are illustrative for a generic organic molecule and the actual improvement will depend on the specific crystal and the severity of the twinning. A dramatic reduction in R-factors, as shown in the table, is a strong indicator that the twinning has been correctly modeled.[12]

Experimental Protocols

Protocol 1: Refinement of a Merohedrally Twinned Pyrimidine Crystal using SHELXL

This protocol assumes that twinning has been identified and a twin law has been determined, for example, using PLATON.

  • Prepare the Input Files: You will need your instruction file (.ins) and the reflection file in HKLF 4 format (.hkl).

  • Modify the .ins File:

    • Add the TWIN instruction followed by the 3x3 twin matrix.

    • Add the BASF instruction with an initial guess for the twin fraction of the second component (e.g., 0.2).

  • Run SHELXL: Execute the refinement.

  • Analyze the Results:

    • Check the .lst file to see how the BASF value has refined. A value close to 0.5 indicates a nearly perfect twin.

    • Observe the R-factors (R1 and wR2) and the Goodness of Fit. A significant drop in these values indicates a successful twin refinement.

    • Examine the difference electron density map. Large positive and negative peaks should be significantly reduced.

  • Iterate: Continue with further cycles of refinement until all parameters have converged.

  • Workflow Diagram:

    Start Start with .ins and .hkl (HKLF 4) files AddTwin Add TWIN and BASF commands to .ins file Start->AddTwin RunShelxl Run SHELXL Refinement AddTwin->RunShelxl Analyze Analyze .lst file: Check R-factors, GooF, and refined BASF value RunShelxl->Analyze Analyze->AddTwin Poor -> Adjust Model Converged Has the refinement converged? Analyze->Converged Good Converged->RunShelxl No End Final Refined Structure Converged->End Yes

    Merohedral twin refinement workflow.

References

Validation & Comparative

The Evolving Landscape of 4,6-Dihydroxypyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutics. Within this diverse chemical family, 4,6-dihydroxypyrimidine analogs are emerging as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antimicrobial potential. By presenting quantitative data from studies on structurally related compounds, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the rational design and development of next-generation 4,6-dihydroxypyrimidine-based drugs.

The core structure of 4,6-dihydroxypyrimidine, with its two reactive hydroxyl groups, offers a unique platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Researchers have explored various substitutions on the pyrimidine ring to enhance potency and selectivity against a range of biological targets.

Comparative Anticancer Activity of Pyrimidine Analogs

While specific comparative studies on a series of 4,6-dihydroxypyrimidine analogs are still emerging, research on structurally related dihydropyrimidinone and 4,6-disubstituted pyrimidine derivatives provides valuable insights into the SAR for anticancer activity. These studies suggest that modifications at the C2 and C5 positions, as well as the nature of the substituents on the aryl rings in 4,6-diaryl derivatives, play a crucial role in determining their cytotoxic effects.

One area of significant interest is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[2][3] Molecular docking studies have indicated that 4,6-diaryl-substituted pyrimidines exhibit a high binding affinity for PI3Kγ, suggesting their potential as anticancer agents.[2][3]

Below is a table summarizing the anticancer activity of some dihydropyrimidinone derivatives against the MCF-7 breast cancer cell line, which can serve as a proxy for understanding the potential of substituted pyrimidine cores.

Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives against MCF-7 Cell Line

Compound IDStructureIC50 (µM)[4]
3e 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative2.41
4e ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative2.401
4f ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative2.15
4g ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative2.47
4h ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative2.33
Tamoxifen (Standard) 1.88

Comparative Antimicrobial Activity of Pyrimidine Analogs

The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5][6][7] Studies on various 4,6-disubstituted pyrimidine derivatives have demonstrated their potential against a range of bacterial and fungal pathogens. The nature of the substituents at the C2, C4, and C6 positions significantly influences the antimicrobial spectrum and potency. For instance, the introduction of lipophilic groups can enhance membrane permeability, a critical factor for antibacterial efficacy.

The following table presents the minimum inhibitory concentration (MIC) values for a series of dihydropyrimidine derivatives against various bacterial strains, highlighting the impact of different substitutions.

Table 2: Antibacterial Activity of Dihydropyrimidine Derivatives

Compound IDStructureS. aureus MIC (µg/mL)[8]E. coli MIC (µg/mL)[8]A. baumannii MIC (µg/mL)[8]K. pneumoniae MIC (µg/mL)[8]P. aeruginosa MIC (µg/mL)[8]
10 Dihydropyrimidine derivative62.512562.5>1000250
14 Dihydropyrimidine derivative>1000125>1000>1000250
16 Dihydropyrimidine derivative62.5>100062.5>1000250
20 Dihydropyrimidine derivative>1000>1000>1000500>1000
Cefotaxime (Standard) -----
Ceftriaxone (Standard) -----

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.

Anticancer Activity Assay (MTT Assay)[4]
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (4,6-dihydroxypyrimidine analogs) are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Activity Assay (Microdilution Method)[8][9]
  • Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa are used.

  • Inoculum Preparation: Bacterial cultures are grown in a suitable broth medium to a specific turbidity corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of 4,6-dihydroxypyrimidine analogs is crucial for their development as therapeutic agents. As many pyrimidine derivatives have been shown to target the PI3K/Akt signaling pathway in cancer, a representative diagram of this pathway is provided below.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrimidineAnalog 4,6-Diaryl Pyrimidine Analog PyrimidineAnalog->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by 4,6-diaryl pyrimidine analogs.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 4,6-dihydroxypyrimidine analogs.

experimental_workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In vitro Biological Screening (e.g., MTT, MIC assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization Identifies promising substitutions in_vivo In vivo Studies sar->in_vivo Selects lead compounds lead_optimization->synthesis Iterative process end Candidate Drug in_vivo->end

Caption: General workflow for the development of 4,6-dihydroxypyrimidine analogs.

References

A Comparative Analysis of the Bioactivity of 5-Nitropyrimidine Derivatives and the Unexplored Potential of 4,6-Dihydroxy-5-formylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the documented bioactivity of 5-nitropyrimidine derivatives against the current state of knowledge for 4,6-dihydroxy-5-formylpyrimidine. While extensive research has highlighted the therapeutic potential of the 5-nitropyrimidine scaffold in areas such as oncology and inflammation, a significant knowledge gap exists regarding the biological profile of this compound. This document aims to summarize the available data for 5-nitropyrimidine compounds and to underscore the research opportunities presented by the under-investigated this compound.

I. Bioactivity Profile of 5-Nitropyrimidine Derivatives

Derivatives of 5-nitropyrimidine have emerged as a versatile class of compounds with a broad spectrum of biological activities. The electron-withdrawing nature of the nitro group at the C5 position of the pyrimidine ring plays a crucial role in the observed pharmacological effects.[1] The primary areas of demonstrated bioactivity include anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Several studies have reported the potent anti-inflammatory properties of 5-nitropyrimidine derivatives, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is mediated by the inducible nitric oxide synthase (iNOS) enzyme.

A notable study on 5-nitropyrimidine-2,4-dione analogues demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2] One of the lead compounds from this study also showed significant inhibition of iNOS activity, suggesting a direct enzymatic inhibitory mechanism.[2] Furthermore, in vivo studies have shown that oral administration of these compounds can protect against carrageenan-induced paw edema in mice, a classic model of acute inflammation.[2]

Anticancer Activity

The antiproliferative potential of 5-nitropyrimidine derivatives has been another major focus of research. Various analogues have been synthesized and evaluated against a range of human cancer cell lines, demonstrating moderate to potent cytotoxic effects.

For instance, a series of novel 5-nitropyrimidine-2,4-diamine derivatives bearing an alkyl acetate moiety exhibited significant antiproliferative activities against human breast cancer (MCF-7), non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MDA-MB-231) cell lines.[3] The most promising compound in this series showed a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug 5-fluorouracil.[3] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase.[3]

Another class of 5-nitropyrimidine derivatives, the nitropyridine-linked 4-arylidenethiazolidin-4-ones, has also shown high selectivity against certain cancer types.[4] Specific derivatives displayed potent activity against MCF-7 and HepG2 cells.[4]

II. Quantitative Bioactivity Data for 5-Nitropyrimidine Derivatives

The following tables summarize the quantitative data from key studies on the bioactivity of 5-nitropyrimidine derivatives.

Table 1: Anti-inflammatory Activity of 5-Nitropyrimidine Derivatives

Compound ClassAssayCell Line/ModelIC50 ValueReference
5-Nitropyrimidine-2,4-dione analoguesNitric Oxide ProductionRAW 264.78.6 μM[2]
iNOS Activity-6.2 μM[2]
CytotoxicityRAW 264.7> 80.0 μM[2]
Carrageenan-induced paw edemaMale ICR mice-[2]

Table 2: Anticancer Activity of 5-Nitropyrimidine Derivatives

Compound ClassCell LineIC50 ValueReference
5-Nitropyrimidine-2,4-diamine derivative (7w)HepG210.37 μM[3]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a)MCF-76.41 μM[4]
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d)HepG27.63 μM[4]

III. Bioactivity Profile of this compound: A Knowledge Gap

In stark contrast to the wealth of data on 5-nitropyrimidine, there is a significant lack of published research on the biological activity of this compound. Extensive literature searches did not yield any studies detailing its specific bioactivities, mechanism of action, or quantitative efficacy.

Some inferences can be drawn from studies on related compounds. For example, a study on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines found that the 4,6-dihydroxypyrimidine scaffold itself was devoid of any inhibitory activity against immune-activated nitric oxide production.[5] While this is an isolated finding and does not preclude other potential bioactivities for the 5-formyl derivative, it suggests that the 4,6-dihydroxy-pyrimidine core may not be inherently active in this particular inflammatory pathway.

The absence of data for this compound represents a clear research opportunity. The presence of the dihydroxy and formyl groups offers interesting chemical properties that could translate into unique biological activities. The formyl group, for instance, can act as a hydrogen bond acceptor and a reactive site for further chemical modifications, potentially leading to the discovery of novel therapeutic agents.

IV. Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is based on the methodology used for evaluating the anti-inflammatory activity of 5-nitropyrimidine-2,4-dione analogues.[2]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Quantification: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as employed in the evaluation of 5-nitropyrimidine-2,4-diamine derivatives.[3]

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

V. Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Nitropyrimidine 5-Nitropyrimidine Derivative Nitropyrimidine->iNOS_protein Inhibition

Caption: Anti-inflammatory mechanism of 5-nitropyrimidine derivatives via iNOS inhibition.

anticancer_pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Proliferation Cell Proliferation M->Proliferation Nitropyrimidine 5-Nitropyrimidine Derivative Nitropyrimidine->G2 Arrest

Caption: Antiproliferative mechanism of 5-nitropyrimidine derivatives via cell cycle arrest.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Measure Absorbance at 490 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro antiproliferative (MTT) assay.

VI. Conclusion and Future Directions

The available scientific literature clearly demonstrates that 5-nitropyrimidine derivatives are a promising class of bioactive molecules with well-documented anti-inflammatory and anticancer properties. The quantitative data and mechanistic insights provide a solid foundation for further drug development efforts centered on this scaffold.

Conversely, this compound remains a largely unexplored entity in the realm of medicinal chemistry. The absence of bioactivity data presents a compelling case for initiating a systematic investigation into its pharmacological profile. Future research should focus on:

  • Broad-spectrum bioactivity screening: Evaluating this compound against a diverse panel of biological targets, including various cancer cell lines, microbial strains, and inflammatory models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to understand how modifications to the core structure influence its biological activity.

  • Mechanistic studies: Elucidating the molecular mechanisms of action for any observed bioactivities to identify potential cellular targets and signaling pathways.

The exploration of this compound could unveil novel therapeutic agents with unique mechanisms of action, thereby contributing significantly to the field of drug discovery.

References

Cross-Validation of Enzymatic Assay Results for Pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic assays used to evaluate inhibitors of the de novo pyrimidine biosynthesis pathway, a critical target in the development of therapeutics for cancer and autoimmune diseases. By presenting side-by-side experimental protocols, comparative inhibitor performance data, and clear visual workflows, this document aims to facilitate robust cross-validation of assay results and inform the selection of appropriate screening methods.

Introduction to Pyrimidine Synthesis Inhibition

The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making its enzymes attractive targets for therapeutic intervention. Key enzymes in this pathway that are often targeted by inhibitors include Dihydroorotate Dehydrogenase (DHODH) and Uridine Monophosphate Synthase (UMPS). This guide will focus on the enzymatic assays for these two key targets.

Comparative Performance of Pyrimidine Inhibitors

The inhibitory potency of pyrimidine-based compounds is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the biochemical potencies of selected pyrimidine inhibitors against their respective enzymatic targets. It is important to note that IC50 values can vary based on assay conditions.

Table 1: Comparative Efficacy of DHODH Inhibitors
InhibitorTarget EnzymeIC50 (nM)Notes
BrequinarHuman DHODH~5.2 - 20A potent inhibitor of DHODH.
TeriflunomideHuman DHODH~307 - 2700The active metabolite of Leflunomide.
5-FluorouracilThymidylate Synthase-Acts on a different enzyme in the pyrimidine pathway.

Note: Data compiled from multiple sources. IC50 values are indicative and can vary based on specific experimental conditions.

Table 2: UMPS Inhibitors

Data for direct, comparative enzymatic inhibition of UMPS by multiple small molecule inhibitors is less prevalent in publicly available literature compared to DHODH. However, some compounds are known to target this enzyme.

InhibitorTarget EnzymeActivityNotes
PyrazofurinOrotidine-5'-phosphate decarboxylase (part of UMPS)InhibitorAn antitumor pyrimidine nucleoside analogue.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is crucial for a comprehensive understanding of pyrimidine inhibitor assays.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_umps UMPS cluster_inhibitors Inhibitors Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP ODC UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH_Inhibitor DHODH Inhibitors (e.g., Brequinar, Teriflunomide) DHODH_Inhibitor->Dihydroorotate UMPS_Inhibitor UMPS Inhibitors (e.g., Pyrazofurin) UMPS_Inhibitor->Orotate

Figure 1: De Novo Pyrimidine Biosynthesis Pathway and Points of Inhibition.

experimental_workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme (DHODH or UMPS) - Substrate(s) - Inhibitor Stock Solutions Add_Inhibitor Add Inhibitor Dilutions and Enzyme to 96-well Plate Reagents->Add_Inhibitor Incubate Incubate to Allow Inhibitor Binding Add_Inhibitor->Incubate Initiate_Reaction Initiate Reaction with Substrate(s) Incubate->Initiate_Reaction Measure Measure Signal Change (Absorbance/Fluorescence) over Time Initiate_Reaction->Measure Calculate_Velocity Calculate Initial Reaction Velocity Measure->Calculate_Velocity Plot_Inhibition Plot % Inhibition vs. Inhibitor Concentration Calculate_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Value Plot_Inhibition->Determine_IC50 cross_validation_logic Primary_Screen Primary Enzymatic Assay (e.g., Spectrophotometric) Secondary_Assay Secondary Enzymatic Assay (e.g., Fluorometric or HPLC-based) Primary_Screen->Secondary_Assay Confirm Hits Data_Correlation Correlate IC50/EC50 Values Primary_Screen->Data_Correlation Orthogonal_Assay Orthogonal Assay (e.g., Cell-based Proliferation Assay) Secondary_Assay->Orthogonal_Assay Assess Cellular Efficacy Secondary_Assay->Data_Correlation Orthogonal_Assay->Data_Correlation Validated_Hit Validated Hit Compound Data_Correlation->Validated_Hit

Verifying the Molecular Weight of 4,6-dihydroxy-5-formylpyrimidine using Electrospray Ionization Mass Spectrometry (ESI-MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate molecular weight determination is a critical step in compound verification. This guide provides a comprehensive comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) with other analytical techniques for confirming the molecular weight of 4,6-dihydroxy-5-formylpyrimidine. Detailed experimental protocols and supporting data are presented to ensure reliable and reproducible results.

Executive Summary

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used analytical technique for determining the molecular weight of small molecules with high accuracy and sensitivity. This guide details the application of ESI-MS for the confirmation of the molecular weight of this compound, which has a theoretical molecular weight of 140.10 g/mol and a monoisotopic mass of 140.02219199 Da.[1] A comparison with alternative methods highlights the distinct advantages of ESI-MS in terms of speed, sensitivity, and minimal sample consumption.

Comparison of Molecular Weight Determination Methods

The choice of analytical technique for molecular weight determination depends on the nature of the sample, the required accuracy, and the available instrumentation. While several methods exist, ESI-MS offers a superior balance of these factors for small molecules like this compound.

Technique Principle Sample Requirement Accuracy Throughput Key Advantages Limitations
ESI-MS Ionization of molecules in solution and separation based on mass-to-charge ratio.Low (µg to ng)High (within 0.01%)HighHigh sensitivity, suitable for polar and thermally labile molecules, provides structural information through fragmentation.Can be affected by salts and detergents, potential for adduct formation.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic volume in solution.Moderate (mg)Low to ModerateModerateProvides information on molecular weight distribution for polymers.Requires calibration with standards, less accurate for small molecules.
Light Scattering (LS) Measures the intensity of light scattered by molecules in solution to determine their size and molecular weight.Moderate (mg)High (absolute method)Low to ModerateDoes not require calibration, provides information on molecular size.Sensitive to dust and aggregates, requires precise sample preparation.

Experimental Protocol: ESI-MS Analysis of this compound

This protocol outlines the steps for the successful determination of the molecular weight of this compound using ESI-MS.

1. Sample Preparation:

  • Solvent Selection: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The optimal concentration may vary depending on the instrument's sensitivity.

  • Additives: To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source is recommended.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the analyte.

  • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion and potential adducts (e.g., m/z 50-500).

  • Capillary Voltage: Typically set between 3-5 kV.

  • Nebulizing Gas Flow: Adjust to ensure a stable spray (e.g., 1-2 L/min).

  • Drying Gas Flow and Temperature: Optimize to facilitate desolvation of the droplets (e.g., 5-10 L/min at 200-350 °C).

3. Data Analysis:

  • Expected Ions: In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 141.029. Also, consider the possibility of common adducts such as the sodium adduct [M+Na]⁺ at m/z 163.011 or the potassium adduct [M+K]⁺ at m/z 178.985.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 139.015 is expected.

  • Mass Accuracy: Compare the experimentally measured m/z value with the theoretical value. The mass accuracy should be within a few parts per million (ppm) for a high-resolution instrument.

Expected ESI-MS Data Summary

Ionization Mode Adduct Theoretical m/z Description
Positive[M+H]⁺141.029Protonated molecule
Positive[M+Na]⁺163.011Sodium adduct
Positive[M+K]⁺178.985Potassium adduct
Negative[M-H]⁻139.015Deprotonated molecule

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the ESI-MS analysis of this compound.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Sample Injection Filtration->Injection Ionization Electrospray Ionization Injection->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Peak Identification & Molecular Weight Confirmation Spectrum->Interpretation

Figure 1. Workflow for molecular weight confirmation of this compound using ESI-MS.

Conclusion

ESI-MS provides a rapid, sensitive, and accurate method for confirming the molecular weight of this compound. By following the detailed experimental protocol and considering the potential for common adduct formation, researchers can confidently verify the integrity of their compound. The comparative data presented underscores the advantages of ESI-MS over other techniques for the analysis of small molecules in a drug discovery and development setting.

References

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrimidine-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1][2][3] Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage a multitude of biological targets.[4][5] This has led to the successful development of pyrimidine-containing drugs across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][6] This guide provides a comparative study of the pyrimidine scaffold in drug design, with a specific focus on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer drugs.

Comparative Performance of Pyrimidine-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[7] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers.[8]

Several successful EGFR inhibitors feature a quinazoline core, which is structurally related to pyrimidine. For the purpose of this comparison, we will examine the performance of pyrimidine-based inhibitors against these established quinazoline-based drugs, such as Gefitinib and Erlotinib.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine and quinazoline-based EGFR inhibitors against different EGFR genotypes and cancer cell lines. Lower IC50 values indicate greater potency.

CompoundScaffold TypeTargetIC50 (nM)Cancer Cell LineIC50 (µM)
Gefitinib QuinazolineEGFR (Wild-Type)18[1]A4310.08[9]
EGFR (L858R)1.7[1]HCC8270.04[8]
EGFR (L858R/T790M)23.3[1]NCI-H1975>10[9]
Erlotinib QuinazolineEGFR (Wild-Type)-A4310.1[9]
EGFR (L858R/T790M)-NCI-H1975>10[9]
Lapatinib QuinazolineEGFR & HER2-BT-4740.1[9]
Afatinib QuinazolinePan-HER (irreversible)-NCI-H1975<0.1[9]
Pyrido[3,4-d]pyrimidine (45) PyrimidineEGFR (L858R)1.7[1]--
EGFR (L858R/T790M)23.3[1]--
EGFR (L858R/T790M/C797S)582.2[1]--
Thieno[2,3-d]pyrimidine (111) PyrimidineEGFR (Wild-Type)0.9[1]--
EGFR (L858R/T790M)4[1]--
Pyrazolo[3,4-d]pyrimidine (16) PyrimidineEGFR34[10]--
Furanopyrimidine (15) PyrimidineEGFR (Wild-Type)393[11]--
EGFR (L858R/T790M)38[11]--

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of Gefitinib (A Quinazoline-Based EGFR Inhibitor)

This protocol outlines a common synthetic route for Gefitinib, providing a basis for comparison with the synthesis of novel pyrimidine-based inhibitors.

Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Step 1: Nucleophilic Aromatic Substitution.

  • Treat 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in acetic acid at 55°C for two hours.[2]

  • Isolate the resulting 4-aminated product.[2]

Step 2: Selective Demethylation.

  • Treat the product from Step 1 with trimethylammonium heptachlorodialuminate ionic liquid at 50°C for two hours.[2]

  • Purify the desired monodemethylated regioisomer through crystallization from hot methanol.[2]

Step 3: O-Alkylation.

  • Alkylate the phenolic intermediate with a suitable morpholino-containing reagent in the presence of a base (e.g., potassium carbonate) in a solvent like DMSO.

Step 4: Dehalogenation.

  • Perform a selective dehalogenation at the 2-position of the quinazoline ring to yield Gefitinib.[2]

Note: This is a simplified representation. For a detailed, step-by-step protocol, please refer to the cited literature.[2][12]

In Vitro EGFR Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of EGFR.

Materials:

  • Recombinant EGFR enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)[3]

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[13]

  • Test compounds (e.g., pyrimidine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate/ATP mixture.[14]

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[14]

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[14] The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • Cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[16]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).[17]

  • After the incubation period, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[17]

  • Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams are provided.

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP P P EGFR->P Autophosphorylation ADP ADP ATP->ADP  Kinase Domain RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Pyrimidine/Quinazoline TKI TKI->EGFR Inhibition

Caption: EGFR signaling pathway and the mechanism of action of Tyrosine Kinase Inhibitors (TKIs).

Experimental Workflow for EGFR Inhibitor Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of Pyrimidine Derivatives Start->Synth Purify Purification & Characterization Synth->Purify KinaseAssay EGFR Kinase Inhibition Assay (Determine IC50) Purify->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., A549, NCI-H1975) Data Data Analysis & SAR Determination KinaseAssay->Data MTT Cell Viability (MTT) Assay (Determine Cellular IC50) CellCulture->MTT MTT->Data

Caption: A generalized workflow for the synthesis and evaluation of novel EGFR inhibitors.

References

A Researcher's Guide to Validating Synthesized Pyrimidines: A Comparative Analysis of ¹H/¹³C NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrimidine-based compounds, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H and ¹³C NMR—with other widely used analytical techniques for the structural elucidation of synthesized pyrimidines. Detailed experimental protocols and supporting data are presented to assist in making informed decisions for robust compound characterization.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] The precise arrangement of substituents on the pyrimidine ring dictates its pharmacological activity, making unambiguous structural confirmation paramount. While several analytical methods can provide structural information, ¹H and ¹³C NMR spectroscopy remain the gold standard for the definitive structural analysis of organic molecules, including pyrimidines.

The Power of NMR in Pyrimidine Characterization

¹H and ¹³C NMR spectroscopy provide a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For synthesized pyrimidines, this translates to:

  • ¹H NMR: Offers information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting patterns).

  • ¹³C NMR: Provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment. Typically, ¹³C NMR spectra are proton-decoupled, resulting in single sharp signals for each carbon.

The complexity of ¹H NMR spectra for substituted pyrimidines can arise from complex spin-spin coupling patterns between protons on the aromatic ring.[2] Substituents can significantly alter the electronic environment, leading to overlapping signals.[2] However, these complexities, when properly interpreted, provide a wealth of structural information.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrimidines

The chemical shifts of protons and carbons in a pyrimidine ring are highly sensitive to the nature and position of substituents. The following tables summarize typical chemical shift ranges for unsubstituted pyrimidine and the expected shifts for various substituted pyrimidines, providing a valuable reference for spectral interpretation.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrimidine Ring

ProtonUnsubstituted Pyrimidine (in CDCl₃)[3]General Range for Substituted PyrimidinesFactors Influencing Chemical Shift
H-29.268.8 - 9.3Most deshielded proton due to the proximity of two nitrogen atoms.[2]
H-4/H-68.788.5 - 8.9Deshielded by the adjacent nitrogen atom. Equivalent in symmetrically substituted pyrimidines.[2]
H-57.367.2 - 7.6Typically the most upfield of the ring protons.[2]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrimidine Ring

CarbonUnsubstituted PyrimidineGeneral Range for Substituted PyrimidinesFactors Influencing Chemical Shift
C-2157.4157 - 162Most deshielded carbon, significantly influenced by the two adjacent nitrogen atoms.
C-4/C-6159.9155 - 160Deshielded due to the adjacent nitrogen atom.
C-5122.1120 - 130Generally the most upfield carbon of the pyrimidine ring.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The specific chemical shifts can vary depending on the solvent and the nature of the substituents. Electron-donating groups (e.g., -NH₂, -OCH₃) tend to shift signals upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) cause downfield shifts (higher ppm).[2]

Experimental Protocols for NMR Analysis

Obtaining high-quality, reproducible NMR spectra is crucial for accurate structural validation. The following are detailed protocols for ¹H and ¹³C NMR analysis of synthesized pyrimidines.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Sample Purity: Ensure the synthesized pyrimidine derivative is of high purity, as impurities will complicate spectral interpretation. Purification is typically achieved through recrystallization or column chromatography.

  • Sample Weighing: Accurately weigh 5-20 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents for pyrimidines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction for a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative ratios of the different types of protons.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbons (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.

  • Data Processing: The data processing steps are similar to those for ¹H NMR, with referencing to the solvent signal or TMS.

Workflow for Pyrimidine Synthesis and Validation

The following diagram illustrates a typical workflow from the synthesis of a pyrimidine derivative to its structural validation using NMR spectroscopy. A common synthetic route, the Biginelli reaction, is used as an example.

G Workflow: Pyrimidine Synthesis and NMR Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Reactants Reactants (e.g., Aldehyde, β-Ketoester, Urea) Reaction One-Pot Reaction (e.g., Biginelli Condensation) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Pyrimidine Derivative Purify->Pure SamplePrep NMR Sample Preparation Pure->SamplePrep NMR 1H and 13C NMR Spectroscopy SamplePrep->NMR DataAnalysis Spectral Analysis & Interpretation NMR->DataAnalysis Structure Validated Structure DataAnalysis->Structure

Caption: General workflow for the synthesis and structural validation of a pyrimidine derivative.

Comparison with Alternative Validation Methods

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following table compares ¹H/¹³C NMR with other common analytical methods for the structural validation of synthesized pyrimidines.

Table 3: Comparison of Analytical Methods for Pyrimidine Structure Validation

TechniqueInformation ProvidedAdvantages for Pyrimidine AnalysisLimitations
¹H/¹³C NMR Detailed connectivity of atoms (C-H framework), stereochemistry, number and type of protons and carbons.Provides unambiguous structural determination. Highly sensitive to subtle structural changes.Relatively low sensitivity (especially ¹³C), requires soluble samples, can have complex spectra for some derivatives.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns provide structural clues.High sensitivity, requires very small sample amounts. Can confirm the presence of the desired product and identify impurities.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Quick and easy to perform. Good for confirming the presence of key functional groups introduced during synthesis.[4][5]Provides limited information about the overall molecular structure. Not suitable for distinguishing isomers with similar functional groups.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal lattice.Provides the absolute structure of a molecule.[6][7]Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.

Logical Relationship of Validation Techniques

For a thorough validation of a synthesized pyrimidine, these techniques are often used in a complementary manner.

G Interrelation of Validation Techniques cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Configuration (if needed) Synthesis Synthesized Pyrimidine FTIR FT-IR (Functional Group Confirmation) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS NMR 1H & 13C NMR (Definitive Structure) FTIR->NMR MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray

Caption: Logical flow of using different analytical techniques for pyrimidine validation.

Conclusion

The structural validation of synthesized pyrimidines is a critical aspect of chemical and pharmaceutical research. ¹H and ¹³C NMR spectroscopy stand out as the most powerful and definitive methods for elucidating the precise molecular architecture of these important heterocyclic compounds. By providing detailed information on the connectivity and chemical environment of each atom, NMR allows for unambiguous structure determination.

While alternative techniques such as Mass Spectrometry, FT-IR spectroscopy, and X-ray crystallography offer valuable complementary information regarding molecular weight, functional groups, and three-dimensional structure, they do not replace the comprehensive structural insights provided by NMR. For researchers in drug development and related fields, a thorough understanding and application of ¹H and ¹³C NMR, supported by other spectroscopic data, is essential for ensuring the accuracy and reliability of their synthetic endeavors.

References

Confirming Pyrimidine Ligand Binding Affinity: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the true binding affinity of a pyrimidine ligand to its protein target is a critical step in the drug discovery pipeline. Relying on a single method can be misleading due to technology-specific artifacts. This guide provides a comparative overview of three powerful orthogonal biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—to robustly characterize these interactions. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of these techniques.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Accurate determination of their binding affinity is paramount for structure-activity relationship (SAR) studies and lead optimization. Orthogonal validation, using multiple independent methods, provides the necessary confidence in the measured binding constants.[2]

Comparative Analysis of Binding Affinity Data

To illustrate the application of orthogonal assays, we present a case study on the interaction of a small molecule inhibitor with its protein target. While the example uses a purine analog, immucillin-H, the principles and methodologies are directly applicable to pyrimidine ligands. The data, adapted from a comparative study, highlights how different techniques can yield varying, yet complementary, insights into binding affinity.[1]

Assay Parameter Immucillin-H vs. hPNP Reference
Surface Plasmon Resonance (SPR)KD (nM)58.7[1]
Isothermal Titration Calorimetry (ITC)KD (nM)330[1]
MicroScale Thermophoresis (MST)KD (nM)2600[1]

Table 1: Comparison of dissociation constants (KD) for the interaction between the inhibitor immucillin-H and human purine nucleoside phosphorylase (hPNP) as determined by SPR, ITC, and MST. Lower KD values indicate higher binding affinity. Data sourced from Luo et al., 2024.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for each orthogonal assay and a logical approach to confirming binding affinity.

Orthogonal_Assay_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_MST MicroScale Thermophoresis (MST) SPR_start Immobilize Target Protein SPR_analyte Inject Pyrimidine Ligand (Analyte) SPR_start->SPR_analyte SPR_detect Measure Change in Refractive Index SPR_analyte->SPR_detect SPR_data Generate Sensorgram (ka, kd) SPR_detect->SPR_data SPR_result Calculate KD SPR_data->SPR_result ITC_start Load Target Protein into Cell ITC_ligand Titrate Pyrimidine Ligand ITC_start->ITC_ligand ITC_detect Measure Heat Change ITC_ligand->ITC_detect ITC_data Generate Isotherm (ΔH, n) ITC_detect->ITC_data ITC_result Calculate KD & Thermodynamics ITC_data->ITC_result MST_start Label Target Protein with Fluorophore MST_mix Mix Labeled Protein with Pyrimidine Ligand MST_start->MST_mix MST_detect Measure Thermophoretic Movement MST_mix->MST_detect MST_data Generate Binding Curve MST_detect->MST_data MST_result Calculate KD MST_data->MST_result

Fig. 1: Experimental workflows for SPR, ITC, and MST.

Confirmation_Workflow Start Putative Pyrimidine Ligand Binder Primary_Assay Primary Assay (e.g., SPR for kinetics) Start->Primary_Assay Secondary_Assay Secondary Assay (e.g., ITC for thermodynamics) Primary_Assay->Secondary_Assay Orthogonal Confirmation Data_Comparison Compare KD values and other parameters Primary_Assay->Data_Comparison Tertiary_Assay Tertiary Assay (e.g., MST for in-solution affinity) Secondary_Assay->Tertiary_Assay Further Validation Secondary_Assay->Data_Comparison Tertiary_Assay->Data_Comparison Confirmed_Binder Confirmed Binder with High Confidence Data_Comparison->Confirmed_Binder Consistent Results

Fig. 2: Logical workflow for confirming binding affinity.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, KD) of a pyrimidine ligand to its target protein.[3]

Methodology:

  • Immobilization:

    • The target protein is immobilized on a sensor chip (e.g., CM5) surface.[2] Amine coupling is a common method, where the protein is covalently linked to the carboxymethylated dextran surface.[2]

    • The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Finally, any remaining active esters are deactivated with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • The pyrimidine ligand (analyte) is serially diluted in a suitable running buffer (e.g., HBS-EP+).[2]

  • Binding Analysis:

    • The diluted ligand solutions are injected over the sensor surface at various concentrations.[2]

    • The association of the ligand to the immobilized protein is monitored in real-time, followed by a dissociation phase where running buffer flows over the surface.[2]

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model, such as a 1:1 Langmuir model.[2]

    • This fitting allows for the calculation of ka, kd, and the KD (KD = kd/ka).[2]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS) of a pyrimidine ligand binding to its target protein.[4]

Methodology:

  • Sample Preparation:

    • The purified target protein is placed in the sample cell of the calorimeter, and the pyrimidine ligand is loaded into the injection syringe.[2]

    • Crucially, both the protein and the ligand must be in an identical, well-dialyzed buffer to minimize heats of dilution.[2][4]

  • Titration:

    • The ligand is titrated into the protein solution in a series of small, precise injections.[2]

  • Heat Measurement:

    • The heat change associated with each injection, resulting from the binding interaction, is measured by the instrument.[2][4]

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the ligand to the protein.

    • The resulting isotherm is fitted to a binding model (e.g., one set of sites) to determine the KD, stoichiometry (n), and the enthalpy of binding (ΔH).[2][5] The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(KA) and KA = 1/KD.[5]

MicroScale Thermophoresis (MST)

Objective: To determine the in-solution binding affinity (KD) of a pyrimidine ligand to its target protein.[6]

Methodology:

  • Protein Labeling:

    • The target protein is typically labeled with a fluorescent dye (e.g., NHS-ester reactive dyes). Alternatively, intrinsic tryptophan fluorescence can sometimes be used (label-free MST).[6]

  • Sample Preparation:

    • A constant concentration of the fluorescently labeled protein is mixed with a serial dilution of the pyrimidine ligand.[6]

  • Thermophoresis Measurement:

    • The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.[6]

    • The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is measured.[6] This movement changes upon ligand binding due to alterations in size, charge, or hydration shell.[6]

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to an appropriate model to determine the KD.[6]

References

Comparing the efficacy of different pyrimidine-based antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various pyrimidine-based antifungal agents. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds and in the design of future studies. The information is presented through structured data tables, detailed experimental protocols, and clear visualizations of the underlying molecular pathways.

Overview of Pyrimidine-Based Antifungal Agents

Pyrimidine analogs represent a critical class of antifungal agents that interfere with nucleic acid and protein synthesis in fungal cells.[1] The most well-established drug in this class is flucytosine (5-fluorocytosine), which has been in clinical use for decades, primarily in combination therapy for severe systemic mycoses caused by Candida and Cryptococcus species.[1][2] More recently, research has focused on the development of novel pyrimidine derivatives with potentially improved efficacy and broader spectrum of activity. This guide will compare the efficacy of flucytosine with some of these newer developmental compounds.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3] The following tables summarize the MIC values for flucytosine and selected novel pyrimidine derivatives against various fungal pathogens.

Table 1: In Vitro Efficacy (MIC µg/mL) of Flucytosine against Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.12 - >1280.251
Candida glabrata0.12 - 640.516
Candida parapsilosis0.12 - 80.1250.5
Candida tropicalis0.12 - 1280.254
Cryptococcus neoformans0.12 - 1280.58

Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location of isolates.

Table 2: In Vitro Efficacy (Inhibition %) of Novel Pyrimidine Derivatives against Phytopathogenic Fungi at 50 µg/mL

CompoundBotrytis cinereaSclerotinia sclerotiorumRhizoctonia solani
Pyrimethanil (Control) 82.8%66.7%>50%
Compound 4c -66.7%-
Compound 4d -60.0%-

Data from a study on newly synthesized pyrimidine derivatives.[4] A direct comparison with flucytosine against these specific phytopathogenic fungi was not available.

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the potential of antifungal agents and predicting mechanisms of resistance.

Flucytosine

Flucytosine acts as a prodrug that is selectively converted into its active form, 5-fluorouracil (5-FU), within fungal cells.[5] This conversion is mediated by the fungal-specific enzyme cytosine deaminase.[5] 5-FU then disrupts both DNA and RNA synthesis through two main pathways:

  • Inhibition of Protein Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into fungal RNA. This disrupts the normal process of protein synthesis.[2]

  • Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a key component of DNA.[5]

The selective toxicity of flucytosine is due to the absence of cytosine deaminase in mammalian cells.[5]

flucytosine_mechanism cluster_fungal_cell Fungal Cell Flucytosine_ext Flucytosine (5-FC) CytosinePermease Cytosine Permease Flucytosine_ext->CytosinePermease Uptake Flucytosine_int Flucytosine (5-FC) CytosinePermease->Flucytosine_int CytosineDeaminase Cytosine Deaminase Flucytosine_int->CytosineDeaminase _5FU 5-Fluorouracil (5-FU) CytosineDeaminase->_5FU UPRT UPRT _5FU->UPRT FUMP 5-Fluorouridine Monophosphate (FUMP) UPRT->FUMP Kinases Kinases FUMP->Kinases RR Ribonucleotide Reductase FUMP->RR FUTP 5-Fluorouridine Triphosphate (FUTP) Kinases->FUTP RNA_synthesis RNA Synthesis FUTP->RNA_synthesis Protein_synthesis_inhibition Inhibition of Protein Synthesis RNA_synthesis->Protein_synthesis_inhibition FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) RR->FdUMP ThymidylateSynthase Thymidylate Synthase FdUMP->ThymidylateSynthase DNA_synthesis DNA Synthesis ThymidylateSynthase->DNA_synthesis DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_synthesis->DNA_synthesis_inhibition

Caption: Mechanism of action of flucytosine in fungal cells.

Pyrimethanil and Derivatives

Pyrimethanil, an anilinopyrimidine fungicide, has a different mechanism of action compared to flucytosine. It is known to inhibit the biosynthesis of methionine, an essential amino acid, which in turn affects protein synthesis and cell division.[6] It is also suggested to inhibit the secretion of fungal enzymes required for infection.[7]

pyrimethanil_mechanism cluster_fungal_cell Fungal Cell Pyrimethanil Pyrimethanil Inhibition1 Inhibition Pyrimethanil->Inhibition1 Inhibition2 Inhibition Pyrimethanil->Inhibition2 Methionine_Biosynthesis Methionine Biosynthesis Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Enzyme_Secretion Infection-related Enzyme Secretion Inhibition1->Methionine_Biosynthesis Inhibition2->Enzyme_Secretion

Caption: Mechanism of action of pyrimethanil in fungal cells.

In Vivo Efficacy

Evaluating the efficacy of antifungal agents in vivo is essential to determine their therapeutic potential. The murine model of disseminated candidiasis is a commonly used model for this purpose.

Table 3: In Vivo Efficacy of a Novel Antifungal Small Molecule (SM21) in a Murine Model of Systemic Candidiasis

Treatment GroupDosage (mg/kg)Survival Rate at Day 5
Control (PBS) -0%
SM21 0.01100%
SM21 0.1100%
SM21 1100%
SM21 10100%

Data from a study on a novel antifungal small molecule, SM21, which is not a pyrimidine derivative but provides a reference for in vivo study outcomes.[8] In vivo efficacy data for direct comparison of flucytosine and novel pyrimidine derivatives was limited in the searched literature.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine-based antifungal agent against a specific fungal isolate.

Materials:

  • Fungal isolate

  • Pyrimidine-based antifungal agent

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare a series of twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

broth_microdilution_workflow start Start inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Plate with Fungal Suspension inoculum_prep->inoculation drug_dilution Prepare Twofold Drug Dilutions in 96-well Plate drug_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Read Results Visually or with Spectrophotometer incubation->read_results determine_mic Determine MIC (≥50% Growth Inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vivo Efficacy Model (Murine Model of Disseminated Candidiasis)

This protocol is a generalized representation based on common practices in preclinical antifungal drug evaluation.[8][9]

Objective: To evaluate the in vivo efficacy of a pyrimidine-based antifungal agent in a mouse model of systemic Candida infection.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Candida albicans strain

  • Pyrimidine-based antifungal agent

  • Sterile saline

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Immunosuppression (if applicable): Induce neutropenia in mice using cyclophosphamide or other appropriate immunosuppressive agents.

  • Infection: Prepare a standardized inoculum of Candida albicans. Infect the mice via intravenous (tail vein) injection.

  • Treatment: Administer the pyrimidine-based antifungal agent at various doses to different groups of mice. Include a control group receiving a vehicle (e.g., saline). The route of administration (e.g., oral, intraperitoneal) and the treatment schedule will depend on the pharmacokinetic properties of the drug.

  • Monitoring: Monitor the mice daily for signs of illness, body weight loss, and survival.

  • Endpoint Analysis: At a predetermined time point or upon euthanasia of moribund animals, harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on an appropriate agar medium to determine the fungal burden (CFU/gram of tissue).

in_vivo_workflow start Start acclimation Animal Acclimation start->acclimation immunosuppression Immunosuppression (e.g., Cyclophosphamide) acclimation->immunosuppression infection Intravenous Infection with Candida albicans immunosuppression->infection treatment Administer Antifungal Agent (Different Doses) infection->treatment monitoring Daily Monitoring (Survival, Weight) treatment->monitoring endpoint Endpoint Analysis: Organ Fungal Burden (CFU/g) monitoring->endpoint end End endpoint->end

Caption: Workflow for the Murine Model of Disseminated Candidiasis.

Conclusion

Flucytosine remains a valuable pyrimidine-based antifungal agent, particularly in combination therapies for serious fungal infections.[1] While the development of novel pyrimidine derivatives shows promise, with some compounds exhibiting potent in vitro activity against a range of fungi, more comprehensive in vivo efficacy data and direct comparative studies with established drugs like flucytosine are needed to fully assess their therapeutic potential.[4][10] The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation and development of this important class of antifungal agents.

References

A Comparative Spectroscopic Analysis of 4,6-dihydroxypyrimidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 4,6-dihydroxypyrimidine with its fundamental precursors, malondialdehyde and urea. Aimed at researchers, scientists, and professionals in drug development, this document offers a side-by-side analysis of their spectral properties, supported by experimental data and protocols. The objective is to facilitate the identification and characterization of these compounds in synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4,6-dihydroxypyrimidine, malondialdehyde, and urea, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
4,6-dihydroxypyrimidineDMSO-d₆~11.0-12.0br s2 x OH
8.0sH-2
5.2sH-5
Malondialdehyde (enol form)CDCl₃~14.5br s1 x OH (enolic)
7.8-8.2tH-2
5.5-5.9dH-1, H-3
UreaDMSO-d₆5.4br s2 x NH₂
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
4,6-dihydroxypyrimidineDMSO-d₆165.2C-4, C-6
150.1C-2
88.5C-5
Malondialdehyde (enol form)CDCl₃193.0C-1, C-3
102.5C-2
UreaDMSO-d₆158.5C=O
Table 3: Infrared (IR) Spectroscopy Data
CompoundPhaseWavenumber (cm⁻¹)Assignment
4,6-dihydroxypyrimidineSolid3400-2800 (broad)O-H stretching
~3100N-H stretching
~1680C=O stretching
~1600C=C, C=N stretching
MalondialdehydeLiquid3200-2700 (broad)O-H stretching (intramolecular H-bond)
~1680C=O stretching
~1600C=C stretching
UreaSolid3436, 3345N-H stretching
1683C=O stretching (Amide I)
1627N-H bending (Amide II)
1464C-N stretching
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)
4,6-dihydroxypyrimidineEthanol256~8,000
MalondialdehydeAcidic (pH < 3)24513,400
Basic (pH > 7)26731,800
UreaWater<200-
Table 5: Mass Spectrometry (MS) Data
CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
4,6-dihydroxypyrimidineESI+113.0485, 68, 54
MalondialdehydeEI72.0271, 44, 43
UreaEI60.0344, 43, 28

Experimental Protocols

Detailed methodologies for the synthesis of 4,6-dihydroxypyrimidine and the spectroscopic techniques used for its characterization are provided below.

Synthesis of 4,6-dihydroxypyrimidine

This protocol describes the condensation reaction between malondialdehyde and urea to form 4,6-dihydroxypyrimidine.

Materials:

  • Malondialdehyde (or its bis(dimethyl acetal) precursor)

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Urea is added to the sodium ethoxide solution and stirred until dissolved.

  • Malondialdehyde is then added dropwise to the reaction mixture at room temperature.

  • The mixture is heated to reflux for 4-6 hours, during which a precipitate may form.

  • After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 5-6.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4,6-dihydroxypyrimidine.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The background spectrum of the KBr pellet or the empty ATR crystal is subtracted from the sample spectrum.

3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a wavelength range of 200-400 nm. A baseline correction is performed using the solvent as a blank.

4. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) for Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

  • Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an appropriate ion source (ESI or EI).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Synthesis Pathway and Logic

The synthesis of 4,6-dihydroxypyrimidine from malondialdehyde and urea is a classic example of a condensation reaction to form a heterocyclic ring system. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Pathway cluster_workup Malondialdehyde Malondialdehyde Intermediate Open-chain Intermediate Malondialdehyde->Intermediate + Urea Urea Urea->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Intermediate Catalyst Product 4,6-dihydroxypyrimidine Intermediate->Product Cyclization (-H2O) Product->Product Workup Final Product Salt form Acid Acidification

Caption: Synthesis of 4,6-dihydroxypyrimidine.

Safety Operating Guide

Proper Disposal Procedures for 4,6-Dihydroxy-5-formylpyrimidine: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4,6-Dihydroxy-5-formylpyrimidine based on available safety data. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper handling and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as a skin, eye, and respiratory tract irritant.[1] Therefore, adherence to strict safety and disposal protocols is essential.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is a risk.Protects against eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin irritation and absorption.[1][2]
Body Protection Laboratory coat or other protective clothing.Prevents skin contact.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.Prevents respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated waste stream in accordance with local regulations.[1]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.

    • Segregate this waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Containment:

    • Collect all solid waste in a designated, leak-proof, and sealable hazardous waste container.

    • For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.

    • Ensure the container material is compatible with the chemical.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").

    • Include the contact information of the responsible researcher or laboratory supervisor.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials.[2]

    • Utilize secondary containment to mitigate any potential leaks.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

The safety and disposal information presented is based on a comprehensive review of Safety Data Sheets (SDS) for this compound and structurally related compounds. The primary SDS reviewed was for "4,6-Dihydroxypyrimidine-5-carbaldehyde" (a synonym for the target compound), which provided key hazard classifications and disposal instructions.[1] Further guidance on handling and PPE was synthesized from the SDS for the related compound 4,6-Dihydroxypyrimidine.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste? identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate contain Collect in Labeled, Sealed Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end Pickup Scheduled

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4,6-Dihydroxy-5-formylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides detailed guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4,6-Dihydroxy-5-formylpyrimidine to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Potential Health Effects: [1]

  • Eye: May cause eye irritation and chemical conjunctivitis.

  • Skin: May cause skin irritation.

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

  • Inhalation: May cause respiratory tract irritation and can produce delayed pulmonary edema.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the handler and the chemical.[2] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and data from similar compounds.[2][3][4]

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.[1][5][6]To protect eyes from dust particles and potential splashes, preventing irritation and serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). It is strongly recommended that gloves comply with ASTM standard D-6978-(05)-13 and be powder-free.[6][7]To prevent skin contact, which can cause irritation.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1][2][6]To shield the skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][6]To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for minimizing risk.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Gather all necessary materials and equipment before starting the procedure to avoid leaving the designated handling area.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid generating dust when handling the solid compound.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Keep the container tightly closed when not in use.[1][5]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[8]

3. In Case of a Spill:

  • Clean up spills immediately, observing all precautions in the Protective Equipment section.[1]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][5]

  • Avoid actions that could generate dust.[1]

  • Ensure adequate ventilation in the spill area.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous waste.[6]

  • Segregate this waste from other laboratory waste streams.

  • Use a designated, compatible, and properly sealed hazardous waste container.[6]

2. Container Management:

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent.[6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

  • After proper rinsing and drying, and with all labels removed or defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[6]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Hazardous waste should be incinerated according to ministry or local guidelines.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area handle_chem Handle Chemical (Minimize Dust) prep_area->handle_chem handle_container Keep Container Closed disp_waste Segregate Hazardous Waste handle_container->disp_waste disp_container Triple-Rinse Empty Containers disp_final Dispose via EHS

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dihydroxy-5-formylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxy-5-formylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.